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5-[2-(Benzyloxy)phenyl]imidazolidine-2,4-dione Documentation Hub

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  • Product: 5-[2-(Benzyloxy)phenyl]imidazolidine-2,4-dione
  • CAS: 1803566-67-7

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 5-[2-(Benzyloxy)phenyl]imidazolidine-2,4-dione: Structure, Synthesis, and Therapeutic Potential

This guide provides a comprehensive technical analysis of 5-[2-(Benzyloxy)phenyl]imidazolidine-2,4-dione, a molecule of significant interest within the landscape of medicinal chemistry. As a member of the hydantoin famil...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of 5-[2-(Benzyloxy)phenyl]imidazolidine-2,4-dione, a molecule of significant interest within the landscape of medicinal chemistry. As a member of the hydantoin family, this compound holds potential for diverse pharmacological applications. This document will delve into its chemical architecture, propose a robust synthetic strategy, detail methods for its analytical characterization, and explore its potential biological activities and mechanisms of action, drawing upon the established knowledge of structurally related compounds.

Molecular Architecture and Physicochemical Properties

5-[2-(Benzyloxy)phenyl]imidazolidine-2,4-dione is a heterocyclic compound featuring a central five-membered imidazolidine-2,4-dione ring, also known as a hydantoin ring. This core structure is substituted at the 5-position with a 2-(benzyloxy)phenyl group.

The key structural features include:

  • Hydantoin Core: A cyclic ureide structure containing two nitrogen atoms and two carbonyl groups. This scaffold is a well-established pharmacophore found in numerous clinically used drugs.[1]

  • Aromatic Phenyl Group: Directly attached to the C5 position of the hydantoin ring, contributing to the molecule's overall shape and potential for pi-stacking interactions with biological targets.

  • Benzyloxy Substituent: An ether linkage at the ortho position of the phenyl ring, introducing a degree of conformational flexibility and altering the electronic properties of the aromatic system.

A summary of the predicted physicochemical properties is presented in Table 1.

PropertyPredicted Value
Molecular Formula C₁₆H₁₄N₂O₃
Molecular Weight 282.29 g/mol
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 3
LogP 2.1 (Predicted)
Polar Surface Area 67.9 Ų

Proposed Synthesis and Mechanistic Rationale

The proposed synthetic pathway would commence with 2-(benzyloxy)benzaldehyde as the starting material.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product 2_benzyloxybenzaldehyde 2-(Benzyloxy)benzaldehyde Reaction_Vessel Bucherer-Bergs Reaction 2_benzyloxybenzaldehyde->Reaction_Vessel KCN Potassium Cyanide (KCN) KCN->Reaction_Vessel Ammonium_Carbonate (NH4)2CO3 Ammonium_Carbonate->Reaction_Vessel Solvent Aqueous Ethanol Solvent->Reaction_Vessel Temperature ~60-70 °C Temperature->Reaction_Vessel Target_Molecule 5-[2-(Benzyloxy)phenyl]imidazolidine-2,4-dione Reaction_Vessel->Target_Molecule Cyclization

Figure 1: Proposed workflow for the synthesis of 5-[2-(Benzyloxy)phenyl]imidazolidine-2,4-dione.

Experimental Protocol: Bucherer-Bergs Synthesis

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-(benzyloxy)benzaldehyde, potassium cyanide, and ammonium carbonate in a mixture of ethanol and water.[5]

  • Heating: The reaction mixture is heated to approximately 60-70°C with constant stirring for several hours.[4]

  • Work-up: Upon cooling, the hydantoin product is expected to precipitate from the solution. The solid is then collected by filtration.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the final 5-[2-(Benzyloxy)phenyl]imidazolidine-2,4-dione.

Causality Behind Experimental Choices:

  • Bucherer-Bergs Reaction: This method is selected for its efficiency and the direct formation of the hydantoin ring from readily available starting materials.[2]

  • Aqueous Ethanol: This solvent system is commonly used as it provides good solubility for both the organic aldehyde and the inorganic cyanide and carbonate salts.[4]

  • Temperature Control: The reaction is typically heated to facilitate the necessary condensation and cyclization steps without promoting significant side reactions or decomposition.[5]

Analytical Characterization for Structural Elucidation

A comprehensive spectroscopic analysis is essential to confirm the identity and purity of the synthesized 5-[2-(Benzyloxy)phenyl]imidazolidine-2,4-dione. The following techniques are critical for its structural characterization.

Analytical_Workflow cluster_spectroscopy Spectroscopic Analysis Synthesized_Compound Synthesized Compound NMR NMR Spectroscopy (¹H and ¹³C) Synthesized_Compound->NMR Provides detailed structural information MS Mass Spectrometry (MS) Synthesized_Compound->MS Determines molecular weight and fragmentation IR Infrared Spectroscopy (FTIR) Synthesized_Compound->IR Identifies functional groups Structural_Confirmation Structural Confirmation NMR->Structural_Confirmation MS->Structural_Confirmation IR->Structural_Confirmation

Figure 2: Workflow for the analytical characterization of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of the molecule.[7]

¹H NMR Spectroscopy:

The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule.

Proton EnvironmentPredicted Chemical Shift (δ, ppm)MultiplicityNotes
Hydantoin NH 8.0 - 11.0Broad singletChemical shift can be concentration and solvent dependent.[8]
Aromatic H (Phenyl) 6.8 - 7.5MultipletComplex pattern due to the substituted phenyl ring.
Aromatic H (Benzyl) 7.2 - 7.6MultipletProtons of the benzyl group's phenyl ring.
Hydantoin C5-H 5.0 - 5.5SingletThe proton attached to the stereocenter at C5.[8][9]
Benzyloxy CH₂ 4.5 - 5.2SingletThe methylene protons of the benzyloxy group.

¹³C NMR Spectroscopy:

The carbon-13 NMR spectrum will provide information on the carbon skeleton of the molecule.

Carbon EnvironmentPredicted Chemical Shift (δ, ppm)Notes
Hydantoin C=O (C2 & C4) 155 - 175Two distinct signals for the two carbonyl carbons.[8][9]
Aromatic C 110 - 160Multiple signals for the carbons of the two aromatic rings.
Hydantoin C5 55 - 65The carbon atom of the stereocenter.[8][9]
Benzyloxy CH₂ 65 - 75The methylene carbon of the benzyloxy group.

Protocol for NMR Analysis: [7][8]

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 or 500 MHz).

  • Data Processing: Process the raw data using appropriate software to obtain the final spectra for analysis.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation pattern, which can provide additional structural information.

Expected Fragmentation:

The electron ionization (EI) mass spectrum of 5-[2-(Benzyloxy)phenyl]imidazolidine-2,4-dione is expected to show a molecular ion peak ([M]⁺) at m/z 282. Key fragmentation patterns may include the loss of the benzyl group, cleavage of the benzyloxy group, and fragmentation of the hydantoin ring.[9]

Protocol for Mass Spectrometry Analysis:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas or liquid chromatography.

  • Ionization: Use an appropriate ionization technique, such as electron ionization (EI) or electrospray ionization (ESI).

  • Mass Analysis: Analyze the resulting ions to obtain the mass spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Functional GroupExpected Wavenumber (cm⁻¹)Notes
N-H Stretch 3100 - 3300Characteristic of the amine groups in the hydantoin ring.[9][10]
C-H Stretch (Aromatic) 3000 - 3100
C-H Stretch (Aliphatic) 2850 - 3000
C=O Stretch 1700 - 1780Two distinct bands for the carbonyl groups of the hydantoin ring.[9][10]
C=C Stretch (Aromatic) 1450 - 1600
C-O Stretch (Ether) 1000 - 1300For the benzyloxy group.

Protocol for FTIR Analysis: [7]

  • Sample Preparation: Prepare the sample as a KBr pellet or analyze it directly using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

  • Spectral Interpretation: Analyze the positions and intensities of the absorption bands to identify the functional groups.

Potential Biological Activities and Therapeutic Applications

The imidazolidine-2,4-dione scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a broad range of biological activities.[11][12][13] Based on the known pharmacology of structurally similar 5-aryl-hydantoins, 5-[2-(Benzyloxy)phenyl]imidazolidine-2,4-dione is a promising candidate for several therapeutic areas.

Biological_Activities cluster_activities Potential Biological Activities Target_Molecule 5-[2-(Benzyloxy)phenyl]imidazolidine-2,4-dione Anticonvulsant Anticonvulsant Target_Molecule->Anticonvulsant Modulation of ion channels Anticancer Anticancer Target_Molecule->Anticancer Enzyme inhibition, Apoptosis induction Antimicrobial Antimicrobial Target_Molecule->Antimicrobial Inhibition of essential enzymes Antidiabetic Antidiabetic Target_Molecule->Antidiabetic Modulation of metabolic pathways

Figure 3: Potential biological activities of 5-[2-(Benzyloxy)phenyl]imidazolidine-2,4-dione.

  • Anticonvulsant Activity: Many 5-substituted hydantoins, most notably phenytoin, act as anticonvulsant agents by modulating voltage-gated sodium channels in neurons, thereby reducing neuronal hyperexcitability.[5] The presence of the 5-phenyl group in the target molecule makes it a strong candidate for evaluation in seizure models.

  • Anticancer Activity: Numerous hydantoin derivatives have demonstrated potent antiproliferative activity against various cancer cell lines.[14] The structural flexibility of the hydantoin ring allows for modifications that can optimize interactions with specific protein targets involved in cancer progression.[1]

  • Antimicrobial Activity: The hydantoin scaffold has been incorporated into various antimicrobial agents.[15] The target molecule could be screened against a panel of bacterial and fungal strains to assess its potential as an anti-infective agent.

  • Antidiabetic Activity: Some hydantoin derivatives have been investigated for their potential to modulate metabolic pathways relevant to diabetes.[12]

Future Directions and Conclusion

5-[2-(Benzyloxy)phenyl]imidazolidine-2,4-dione represents a molecule with significant potential for further investigation in drug discovery. The proposed synthetic route via the Bucherer-Bergs reaction offers a straightforward method for its preparation. Comprehensive spectroscopic analysis will be crucial for its definitive structural confirmation.

Future research should focus on:

  • Synthesis and Optimization: Developing and optimizing the synthetic protocol to achieve high yields and purity.

  • In-depth Biological Evaluation: Screening the compound against a wide range of biological targets to identify its primary pharmacological activity.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs with modifications to the benzyloxy and phenyl groups to understand the key structural requirements for activity.

  • Mechanism of Action Studies: Once a significant biological activity is identified, detailed studies should be conducted to elucidate its molecular mechanism of action.

References

  • Abdulrahman, L. K., Al-Mously, M. M., Al-Mosuli, M. L., & Al-Azzawii, K. K. (2013). THE BIOLOGICAL ACTIVITY OF 5, 5'-IMIDAZOLIDINE-2,4-DIONE DERIVATIVES. International Journal of Pharmacy and Pharmaceutical Sciences, 5(Suppl 4), 494-504.
  • Álvarez-Larena, A., et al. (2021). 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione. Molbank, 2021(2), M1218.
  • Asnaashari, S., et al. (2024). Green synthesis, in silico modeling, and biological evaluation of N-substituted (Z)-5-arylidene imidazolidine/thiazolidine-2,4-dione/4-thione derivatives catalyzed by BuSO3H core–shell nanostructures. RSC Advances, 14(32), 22883-22901.
  • (2018). THE BIOLOGICAL ACTIVITY OF 5, 5'-IMIDAZOLIDINE-2,4-DIONE DERIVATIVES.
  • Brito, M. A., et al. (2007).
  • Bai, X., et al. (2025).
  • Wikipedia. (n.d.). Bucherer–Bergs reaction. Retrieved February 23, 2026, from [Link]

  • (n.d.). Bucherer-Bergs Reaction. Name Reactions in Organic Synthesis.
  • (1995). [Synthesis and structural study of 5-arylidene thiazolidine-2,4-diones and 3-substituted-4-thio-imidazolidine-2-ones]. Annales Pharmaceutiques Françaises, 53(5), 209-214.
  • Chafin, C. N., et al. (2024). Synthesis and Evaluation of 5-(Heteroarylmethylene)hydantoins as Glycogen Synthase Kinase-3β Inhibitors. Molecules, 29(9), 2085.
  • (2018). The biological activity of 5, 5'-Imidazolidine-2,4-Dione derivatives.
  • (2024). Green synthesis, in silico modeling, and biological evaluation of N-substituted (Z)-5-arylidene imidazolidine/thiazolidine-2,4-dione/4-thione derivatives catalyzed by Bu SO3H core–shell nanostructures. PubMed Central.
  • (2021). Bucherer–Bergs Multicomponent Synthesis of Hydantoins. MDPI.
  • (2025). Recent applications of hydantoin in medicinal chemistry. ChemicalBook.
  • El-Gohary, N. M., et al. (2025). Synthesis, Antitumor Activities, and Apoptosis-Inducing Activities of Schiff's Bases Incorporating Imidazolidine-2,4-dione Scaffold: Molecular Docking Studies and Enzymatic Inhibition Activities. Molecules, 30(7), 1234.
  • (n.d.). Synthesis of 5-(Substituted benzylidene)thiazolidine-2,4-dione and imidazolyl thiazolidinedione derivatives.
  • (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. PubMed Central.
  • (2022).
  • (n.d.). Synthesis of 5-(substituted benzaldehyde)thiazolidine-2,4-diones.
  • (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. Wiley.
  • (2019). Connective synthesis of 5,5-disubstituted hydantoins by tandem α-amination and α-arylation of silyl ketene acetals. PubMed Central.
  • (2024).
  • Saadi, M. D. A. N., et al. (2017). substituted 5,5-Diphenyl imidazolidine-2,4- dione with their biological activity stud. Journal of Applied Sciences Research, 13(1), 7201-7209.
  • (2022). Synthesis and Conformational Analysis of Hydantoin-Based Universal Peptidomimetics. CONICET Digital.
  • (2014). (S)-5-Benzyl- and 5-benzylidene-imidazo-4-one derivatives synthesized and studied for an understanding of their thermal reactivity. CONICET Digital.
  • (n.d.). Experimentally determined spectroscopic constants for hydantoin-(H 2 O)...
  • (2022). Synthesis and Conformational Analysis of Hydantoin-Based Universal Peptidomimetics.
  • (n.d.).
  • (2022). Synthesis of imidazolidine 2,4 – dione derivatives.
  • (n.d.). Synthesis and pharmacological evaluation of 5-substituted-2,4-thiazolidinedione. Indian Journal of Research in Pharmacy and Biotechnology.

Sources

Exploratory

5-Substituted Hydantoin Scaffolds: A Technical Guide for Medicinal Chemistry

Executive Summary The hydantoin (imidazolidine-2,4-dione) nucleus represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. While the cor...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The hydantoin (imidazolidine-2,4-dione) nucleus represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. While the core heterocycle provides rigidity and hydrogen-bonding capability, the C5 position is the primary vector for diversity, allowing the scaffold to mimic the


-carbon of amino acids or display pharmacophores in specific spatial orientations.

This guide analyzes the 5-substituted hydantoin scaffold, moving from structural pharmacology to robust synthetic methodologies and therapeutic applications.

Part 1: Structural Pharmacology & SAR[1]

The Pharmacophore

The hydantoin ring acts as a rigid, non-aromatic bioisostere of the peptide bond. Its utility stems from its dual nature:

  • Hydrogen Bonding: The N3-H and C2=O / C4=O groups function as a donor-acceptor system, often mimicking the amide backbone of peptides.

  • Conformational Restriction: Substituents at C5 are held in a specific vector, reducing the entropic penalty of binding compared to flexible acyclic ureas.

Structure-Activity Relationship (SAR) Logic

The biological activity of hydantoins is heavily dictated by the electronic and steric environment at C5.

  • Lipophilicity & CNS Penetration: Bis-aryl substitution at C5 (e.g., Phenytoin) dramatically increases LogP, facilitating blood-brain barrier (BBB) crossing. This is critical for anticonvulsant activity.

  • Electronic Effects: Electron-withdrawing groups on C5-aryl rings often enhance metabolic stability but may alter the pKa of the N3-H (typically pKa ~8-9), affecting bioavailability.

  • Bioisosterism: The scaffold is frequently used to replace unstable oxazolidinediones or succinimides to improve chemical stability against hydrolysis.

Visualization: SAR Decision Logic

The following diagram illustrates the decision-making process for optimizing 5-substituted hydantoins based on target location and binding requirements.

SAR_Logic Start Hydantoin Lead Optimization Target_Loc Target Location? Start->Target_Loc CNS CNS (Brain) Target_Loc->CNS Epilepsy/Neuro Peripheral Peripheral Target_Loc->Peripheral Oncology/Metabolic Lipophilicity Requirement: High Lipophilicity CNS->Lipophilicity H_Bond Requirement: H-Bond Donor/Acceptor Peripheral->H_Bond C5_Sub Strategy: C5 Bis-Aryl Substitution (e.g., Phenytoin) Lipophilicity->C5_Sub Chirality Is Target Stereospecific? C5_Sub->Chirality N3_Sub Strategy: N3 Substitution (Modulates pKa/Solubility) H_Bond->N3_Sub N3_Sub->Chirality Asymmetric Use Asymmetric Synthesis (Bucherer-Bergs often yields racemic) Chirality->Asymmetric Yes Racemic Resolution or Achiral C5 Chirality->Racemic No

Caption: Decision tree for optimizing 5-substituted hydantoins based on therapeutic target and physicochemical requirements.

Part 2: Synthetic Methodologies

The synthesis of 5-substituted hydantoins is dominated by two pathways: the Bucherer-Bergs reaction and the Read reaction (modification of the Strecker synthesis). Understanding the mechanistic divergence between these two is vital for controlling stereochemistry.

The Bucherer-Bergs Reaction

This is the industry standard for accessing 5,5-disubstituted hydantoins. It is a multi-component reaction involving a ketone/aldehyde, potassium cyanide (KCN), and ammonium carbonate [(NH4)2CO3].[1][2][3]

  • Mechanism: Kinetic formation of a cyanohydrin followed by thermodynamic equilibration to the hydantoin.

  • Stereoselectivity: In cyclic ketones (e.g., 4-tert-butylcyclohexanone), the Bucherer-Bergs reaction yields the thermodynamically stable isomer (often the cis-fused ring system), whereas the Strecker synthesis yields the kinetic product.

Visualization: Bucherer-Bergs Mechanism

The following diagram details the ring-closure sequence, a critical "self-validating" aspect of the chemistry where the evolution of CO2 and NH3 drives the equilibrium.

Bucherer_Bergs Ketone Ketone/Aldehyde (R-CO-R') Cyanohydrin Cyanohydrin (Intermediate) Ketone->Cyanohydrin + KCN Aminonitrile Aminonitrile Cyanohydrin->Aminonitrile + NH3 (from (NH4)2CO3) Carbamic Cyano-carbamic Acid Aminonitrile->Carbamic + CO2 Imine 5-Imino-oxazolidin-2-one Carbamic->Imine Cyclization Hydantoin 5,5-Substituted Hydantoin Imine->Hydantoin Rearrangement (Irreversible)

Caption: Step-wise mechanism of the Bucherer-Bergs reaction showing the conversion of ketone to hydantoin.[2][3][4][5][6]

Part 3: Therapeutic Applications & Case Studies

Anticonvulsants: Phenytoin[7][9][10][11]
  • Compound: 5,5-Diphenylhydantoin.

  • Mechanism: Voltage-gated sodium channel blocker.

  • Chemical Logic: The two phenyl groups at C5 create a bulky, lipophilic region that stabilizes the inactive state of the sodium channel. The hydantoin ring serves as a polar anchor.

  • Synthesis Note: Synthesized via Bucherer-Bergs from benzophenone.

Oncology: Nilutamide[12]
  • Compound: 5,5-dimethyl-3-[4-nitro-3-(trifluoromethyl)phenyl]imidazolidine-2,4-dione.[7]

  • Mechanism: Androgen Receptor (AR) Antagonist.[8][7][9]

  • Chemical Logic: Nilutamide is a pure anti-androgen.[9] The electron-deficient nitro-aromatic ring is critical for high-affinity binding to the AR ligand-binding domain.

  • Comparison: Unlike Phenytoin, Nilutamide utilizes the N3 position for the aryl attachment, while C5 retains small methyl groups to maintain specific steric volume within the receptor pocket.

Comparative Data: Hydantoin Drugs
DrugPrimary IndicationC5 SubstitutionN3 SubstitutionMechanism
Phenytoin EpilepsyDiphenylHNa+ Channel Block
Nilutamide Prostate CancerDimethyl4-nitro-3-CF3-phenylAR Antagonist
Ethotoin EpilepsyH, PhenylEthylNa+ Channel Block
Dantrolene *Muscle Spasticity(Part of linker)(Part of linker)Ryanodine Receptor

*Note: Dantrolene contains a hydantoin moiety but is structurally distinct as a hydrazide derivative.

Part 4: Experimental Protocols

Protocol: Synthesis of 5,5-Diphenylhydantoin (Phenytoin)

Objective: To synthesize a 5,5-disubstituted hydantoin using the Bucherer-Bergs method.[2][6][10] This protocol is self-validating due to the distinct precipitation of the product upon acidification.

Reagents:

  • Benzil (or Benzophenone for direct Bucherer, but Benzil rearrangement is a common lab variant. Standard Bucherer uses Benzophenone).

  • Selected Route: Standard Bucherer-Bergs using Benzophenone.

  • Potassium Cyanide (KCN) - Warning: High Toxicity

  • Ammonium Carbonate [(NH4)2CO3][1][2][3]

  • Ethanol (50% v/v)

Step-by-Step Methodology:

  • Reaction Assembly:

    • In a 250 mL round-bottom flask, dissolve 1.82 g (10 mmol) of benzophenone in 20 mL of ethanol.

    • Add a solution of 1.30 g (20 mmol) KCN and 4.80 g (50 mmol) ammonium carbonate in 20 mL of water.

    • Why: The excess ammonium carbonate ensures a buffered pH (~9) and provides the ammonia and CO2 source required for the mechanism.

  • Thermal Activation:

    • Heat the mixture at 60°C (do not reflux vigorously to avoid loss of ammonia) for 12–15 hours.

    • Observation: The solution may turn yellow, but it should remain homogenous initially.

  • Workup (The Validation Step):

    • Cool the reaction mixture to room temperature.

    • Concentrate the mixture to half volume (remove ethanol) under reduced pressure.

    • Critical Step: Acidify the remaining aqueous solution carefully with concentrated HCl to pH 2.

    • Validation: A copious white precipitate of 5,5-diphenylhydantoin should form immediately. If oil forms, the acidification was too rapid or the ethanol was not sufficiently removed.

  • Purification:

    • Filter the solid and wash with cold water to remove inorganic salts.

    • Recrystallize from 95% ethanol.

    • Yield: Typical yields range from 65–75%.

    • Melting Point: 295–298°C.

Safety Note: All steps involving KCN must be performed in a well-ventilated fume hood with a cyanide antidote kit available.

References

  • Ware, E. (1950).[3] "The Chemistry of the Hydantoins." Chemical Reviews, 46(3), 403–470. Link

  • Meusel, M., & Gütschow, M. (2004). "Recent Developments in Hydantoin Chemistry." Organic Preparations and Procedures International, 36(5), 391–443. Link

  • Konnert, L., et al. (2017). "The Bucherer–Bergs Multicomponent Synthesis of Hydantoins." Chemical Reviews, 117(23), 13757–13809. Link

  • U.S. Food and Drug Administration (FDA). "Nilutamide Prescribing Information." Link

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 1775, Phenytoin." Link

Sources

Exploratory

5-[2-(Benzyloxy)phenyl]imidazolidine-2,4-dione CAS number and synonyms

The following technical guide details the chemical identity, synthesis, and pharmacological context of 5-[2-(Benzyloxy)phenyl]imidazolidine-2,4-dione . Classification: Hydantoin Derivative / Anticonvulsant Intermediate S...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, and pharmacological context of 5-[2-(Benzyloxy)phenyl]imidazolidine-2,4-dione .

Classification: Hydantoin Derivative / Anticonvulsant Intermediate Status: Research Grade / Pharmacophore Scaffold

Executive Summary

5-[2-(Benzyloxy)phenyl]imidazolidine-2,4-dione is a specialized heterocyclic compound belonging to the hydantoin class (imidazolidine-2,4-diones).[1] Structurally, it consists of a hydantoin core substituted at the C5 position with a 2-(benzyloxy)phenyl moiety.

This molecule serves two primary functions in drug discovery:

  • Protected Intermediate: It acts as a stable, O-benzyl protected precursor to 5-(2-hydroxyphenyl)hydantoin , a key metabolite analog of phenytoin used to study oxidative metabolism and glucuronidation pathways.

  • Pharmacophore: The bulky benzyloxy group provides lipophilic bulk, making it a candidate for Structure-Activity Relationship (SAR) studies targeting voltage-gated sodium channels (VGSC) in anticonvulsant research.

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8][9]

Unlike the commercially ubiquitous phenytoin (5,5-diphenylhydantoin), this specific derivative is often synthesized de novo in research settings. Consequently, it is frequently referenced by its IUPAC name or precursor codes rather than a single, global CAS registry number.

Nomenclature & Identifiers
ParameterDetail
Chemical Name 5-[2-(Benzyloxy)phenyl]imidazolidine-2,4-dione
Common Synonyms 5-(2-Benzyloxyphenyl)hydantoin; 5-(o-Benzyloxyphenyl)hydantoin
Core Scaffold CAS 461-72-3 (Hydantoin / Imidazolidine-2,4-dione)
Key Precursor CAS 5896-17-3 (2-Benzyloxybenzaldehyde)
Molecular Formula C₁₆H₁₄N₂O₃
Molecular Weight 282.29 g/mol
Calculated Physicochemical Properties[1][3][4][6][9][10]
  • LogP (Predicted): ~2.3 – 2.6 (Moderate lipophilicity due to the benzyl ether).

  • H-Bond Donors: 2 (N1-H, N3-H of the hydantoin ring).

  • H-Bond Acceptors: 3 (C2=O, C4=O, Ether Oxygen).

  • Rotatable Bonds: 4 (Allows conformational flexibility at the receptor site).

Synthesis Protocol: The Bucherer-Bergs Reaction

The most authoritative and self-validating method for synthesizing 5-substituted hydantoins is the Bucherer-Bergs reaction . This multicomponent reaction ensures the formation of the hydantoin ring from a carbonyl precursor.

Reaction Logic

The synthesis relies on the condensation of 2-(benzyloxy)benzaldehyde with potassium cyanide (KCN) and ammonium carbonate ((NH₄)₂CO₃) .

  • Why KCN? Provides the carbon atom for the C4 carbonyl.

  • Why (NH₄)₂CO₃? Provides the nitrogen atoms and the C2 carbonyl source.

  • Why 2-Benzyloxybenzaldehyde? The O-benzyl group is stable under the basic conditions of Bucherer-Bergs, preventing premature phenol oxidation.

Step-by-Step Methodology

Safety Warning: This protocol involves Potassium Cyanide (KCN). All operations must be performed in a high-efficiency fume hood with a cyanide antidote kit available.

  • Reagent Preparation:

    • Dissolve 2-(benzyloxy)benzaldehyde (10 mmol, 2.12 g) in Ethanol/Water (1:1 v/v, 30 mL).

    • Add Ammonium Carbonate (40 mmol, 3.84 g) and Potassium Cyanide (20 mmol, 1.30 g).

  • Reaction Phase:

    • Heat the mixture to 55–60°C in a sealed pressure tube or round-bottom flask with a reflux condenser.

    • Stir continuously for 12–24 hours . The solution will typically turn from clear/yellow to a darker suspension as the hydantoin precipitates.

  • Work-up & Isolation:

    • Cool the reaction mixture to room temperature.

    • Acidification: Carefully acidify the mixture to pH ~2 using 6N HCl. Caution: Perform this slowly in a fume hood to manage potential HCN evolution.

    • The product will precipitate as a white to off-white solid.

    • Filter the solid and wash copiously with cold water to remove inorganic salts.

  • Purification:

    • Recrystallize from Ethanol/Water or Methanol .

    • Yield Expectation: 60–80%.

Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the transformation from the aldehyde to the hydantoin ring.

BuchererBergs Aldehyde 2-Benzyloxy- benzaldehyde Imine Imine Intermediate Aldehyde->Imine Condensation Aminonitrile Alpha-Amino Nitrile Imine->Aminonitrile Nucleophilic Attack Carbamate Carbamate Intermediate Aminonitrile->Carbamate Hydration & Rearrangement Product 5-[2-(Benzyloxy)phenyl] imidazolidine-2,4-dione Carbamate->Product Cyclization Ammonia + NH3 Ammonia->Imine HCN + CN- HCN->Aminonitrile CO2 + CO2 CO2->Carbamate

Caption: The Bucherer-Bergs synthesis pathway converting the aldehyde precursor into the stable hydantoin scaffold.[2]

Pharmacological Context & Applications

Mechanism of Action: Sodium Channel Modulation

Like its parent compound phenytoin, 5-[2-(Benzyloxy)phenyl]imidazolidine-2,4-dione targets Voltage-Gated Sodium Channels (VGSC) .

  • State-Dependent Block: The hydantoin ring binds preferentially to the inactivated state of the Na+ channel.

  • Effect: This stabilizes the channel in the closed position, preventing high-frequency repetitive firing of neurons (the hallmark of a seizure) without blocking normal low-frequency action potentials.

Structure-Activity Relationship (SAR)

The "2-Benzyloxy" substitution introduces specific steric and electronic effects:

  • Lipophilicity: The benzyl ether increases membrane permeability compared to the hydroxylated metabolite.

  • Steric Bulk: The ortho substitution forces the phenyl ring out of planarity with the hydantoin ring, potentially mimicking the "butterfly-like" conformation required for optimal receptor binding.

Experimental Workflow: Deprotection Study

Researchers often use this compound to generate 5-(2-hydroxyphenyl)hydantoin in a controlled manner.

DeprotectionWorkflow Protected 5-[2-(Benzyloxy)phenyl] imidazolidine-2,4-dione MethodA Method A: Catalytic Hydrogenation (H2, Pd/C) Protected->MethodA MethodB Method B: Acid Hydrolysis (HBr / AcOH) Protected->MethodB Target 5-(2-Hydroxyphenyl) hydantoin MethodA->Target MethodB->Target Validation Validation: Shift in NMR (OH signal) Appearance of Phenolic OH in IR Target->Validation

Caption: Standard deprotection protocols to access the active phenolic metabolite.

Characterization & Quality Control

To ensure scientific integrity, the synthesized compound must be validated using the following spectral markers.

TechniqueExpected Signal (Diagnostic)Interpretation
¹H NMR (DMSO-d₆)δ 10.5 - 11.0 ppm (s, 1H) N3-H (Imide proton, typically broad).
δ 8.0 - 8.5 ppm (s, 1H) N1-H (Amide proton).
δ 5.1 - 5.2 ppm (s, 2H) Benzylic CH₂ (The linker between rings).
δ 5.5 - 5.8 ppm (s, 1H) C5-H (Chiral center proton).
IR Spectroscopy 1710 & 1770 cm⁻¹ Characteristic dual Carbonyl (C=O) stretch of Hydantoin.
1240 cm⁻¹ Aryl-Alkyl Ether stretch (C-O-C).

References

  • Ware, E. (1950). "The Chemistry of the Hydantoins." Chemical Reviews, 46(3), 403–470.

  • Bucherer, H. T., & Steiner, W. (1934). "Über die Synthese von Hydantoinen." Journal für Praktische Chemie, 140(2), 291–316.
  • Brouillette, W. J., et al. (1994). "Anticonvulsant activities of phenyl-substituted hydantoins." Journal of Medicinal Chemistry, 37(20), 3289-3293. (SAR Context).
  • PubChem Compound Summary. (2024). "Hydantoin (CI 461-72-3)." National Center for Biotechnology Information.

  • Sigma-Aldrich. (2024). "2-Benzyloxybenzaldehyde Product Sheet (CAS 5896-17-3)."

Sources

Foundational

Technical Whitepaper: 5-Aryl-Imidazolidine-2,4-Dione Derivatives

From Privileged Scaffolds to Targeted Therapeutics Executive Summary The imidazolidine-2,4-dione (hydantoin) nucleus represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing li...

Author: BenchChem Technical Support Team. Date: February 2026

From Privileged Scaffolds to Targeted Therapeutics

Executive Summary

The imidazolidine-2,4-dione (hydantoin) nucleus represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. While historically synonymous with antiepileptic therapy (e.g., Phenytoin), 5-aryl-substituted derivatives have evolved into critical agents for oncology (androgen receptor antagonists) and metabolic disease (aldose reductase inhibitors).

This technical guide synthesizes the synthetic architecture, pharmacological mechanisms, and experimental protocols necessary for the development of next-generation 5-arylhydantoins. It is designed for medicinal chemists and pharmacologists requiring actionable, high-fidelity technical data.

Chemical Architecture & Synthetic Strategies

The 5-aryl-imidazolidine-2,4-dione core relies on the electronic and steric environment of the C5 position. The presence of an aryl group at C5 creates a hydrophobic pharmacophore essential for binding to voltage-gated sodium channels (VGSC) and nuclear hormone receptors.

1.1 The Bucherer-Bergs Reaction: The Gold Standard

While the Biltz synthesis (condensation of benzil with urea) is historically significant, the Bucherer-Bergs reaction remains the dominant synthetic route for 5,5-disubstituted hydantoins due to its thermodynamic control and compatibility with diverse ketone substrates.

Mechanism of Action: The reaction proceeds via a multicomponent condensation of a carbonyl compound, potassium cyanide (KCN), and ammonium carbonate.[1][2] Critical to this pathway is the formation of the intermediate cyanohydrin, followed by an aminonitrile, which undergoes carboxylation and cyclization.

1.2 Visualization: Bucherer-Bergs Reaction Pathway

The following diagram illustrates the step-by-step mechanistic flow, highlighting the critical ring-closure event.

BuchererBergs Ketone Ketone/Aldehyde (R-C=O) Cyanohydrin Cyanohydrin Intermediate Ketone->Cyanohydrin + KCN, (NH4)2CO3 Aminonitrile Aminonitrile Cyanohydrin->Aminonitrile + NH3 - H2O CarbamicAcid Cyano-Carbamic Acid Aminonitrile->CarbamicAcid + CO2 Oxazolidinone 5-imino-oxazolidin-2-one CarbamicAcid->Oxazolidinone Cyclization Hydantoin 5,5-Disubstituted Hydantoin Oxazolidinone->Hydantoin Rearrangement (Isocyanate interm.)

Figure 1: Mechanistic pathway of the Bucherer-Bergs synthesis for 5-substituted hydantoins.[1]

Pharmacological Mechanisms & SAR

The biological versatility of 5-arylhydantoins stems from specific binding modes.

2.1 Neuropharmacology: Voltage-Gated Sodium Channels (VGSC)

Agents like Phenytoin stabilize the inactive state of the sodium channel.[3]

  • Mechanism: The 5-phenyl ring interacts with the hydrophobic residues in the channel's pore, while the hydantoin ring forms hydrogen bonds with the receptor site, slowing the recovery from inactivation. This prevents high-frequency repetitive firing (seizure focus) without blocking normal action potentials.

2.2 Oncology: Androgen Receptor (AR) Antagonism

Modern derivatives like Nilutamide and Enzalutamide utilize the hydantoin core to bind the ligand-binding domain (LBD) of the Androgen Receptor.

  • Differentiation: Unlike first-generation anti-androgens, thiohydantoin derivatives (e.g., Enzalutamide) induce a conformational change that prevents AR nuclear translocation and DNA binding.

2.3 Structure-Activity Relationship (SAR) Matrix
PositionModificationBiological Impact
N1 Alkylation (e.g., Methyl)Generally reduces anticonvulsant activity; increases lipophilicity (LogP).
N3 Bulkier substituentsTolerated in AR antagonists (e.g., Enzalutamide); often deleterious for anticonvulsants.
C5 Mono-Aryl (Phenyl) Essential for VGSC binding (hydrophobic pocket interaction).
C5 Di-Aryl (Diphenyl) Increases potency (Phenytoin); enhances BBB penetration.
C5 Spiro-fusion Critical for Aldose Reductase Inhibitors (e.g., Sorbinil) to fit the enzyme active site.
C2/C4 Thio-substitution (C=S)Dramatically increases affinity for Androgen Receptors (Enzalutamide).
Detailed Experimental Protocols
3.1 Synthesis of 5,5-Diphenylhydantoin (Phenytoin)

Context: This protocol utilizes the Bucherer-Bergs method.[1][2][4][5][6] It is robust, scalable, and self-validating via melting point analysis.

Reagents:

  • Benzophenone (0.05 mol)

  • Potassium Cyanide (KCN) (0.1 mol) [WARNING: HIGHLY TOXIC]

  • Ammonium Carbonate ((NH4)2CO3) (0.15 mol)

  • Ethanol (50% v/v aqueous solution)

Step-by-Step Methodology:

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 9.1g of benzophenone in 100 mL of 50% ethanol.

  • Reagent Addition: Add 14.4g of ammonium carbonate and 6.5g of potassium cyanide.

  • Reflux: Attach a condenser and reflux the mixture gently at 60–70°C for 24 hours. The solution will turn from clear to yellow/brown.

    • Why: Reflux ensures the thermodynamic rearrangement from the kinetic cyanohydrin product to the stable hydantoin ring.

  • Workup: Cool the mixture to room temperature. Pour the contents into a beaker containing 200 mL of water.

  • Acidification: Slowly acidify the solution with concentrated HCl (in a fume hood) to pH 2. A white precipitate (the hydantoin) will form immediately.

    • Validation: The evolution of CO2 confirms the decomposition of excess carbonate.

  • Purification: Filter the crude solid. Recrystallize from 95% ethanol.

  • Characterization:

    • Yield: Expected ~70-80%.

    • Melting Point: 295–298°C (Sharp range indicates high purity).

3.2 In Vitro Aldose Reductase (ALR2) Inhibition Assay

Context: This assay screens 5-arylhydantoin derivatives for potential use in treating diabetic neuropathy.

Principle: Measures the decrease in NADPH absorbance at 340 nm as ALR2 converts DL-glyceraldehyde to glycerol.

Protocol:

  • Enzyme Preparation: Isolate ALR2 from rat lens homogenate via DEAE-cellulose chromatography (or purchase recombinant human ALR2).

  • Reaction Mix:

    • Phosphate buffer (0.1 M, pH 6.2)

    • NADPH (0.15 mM)

    • DL-Glyceraldehyde (10 mM) as substrate.

    • Test Compound (dissolved in DMSO, various concentrations).

  • Initiation: Add substrate to initiate the reaction at 25°C.

  • Detection: Monitor the decrease in OD at 340 nm over 5 minutes using a UV-Vis spectrophotometer.

  • Calculation:

    
    
    
Therapeutic Development Workflow

The following diagram outlines the logical flow from scaffold selection to lead optimization for a 5-arylhydantoin candidate.

DrugDiscovery Scaffold 5-Aryl-Hydantoin Scaffold Design Rational Design (Bioisosteres/LogP) Scaffold->Design Synthesis Bucherer-Bergs Synthesis Design->Synthesis Screening Primary Screening Synthesis->Screening Neuro Neuro Screen (MES Test / VGSC) Screening->Neuro If C5=Phenyl Onco Onco Screen (AR Binding / MTT) Screening->Onco If C2=Thio / C5=Aryl Lead Lead Candidate Optimization Neuro->Lead High Potency Onco->Lead High Affinity

Figure 2: Strategic workflow for differentiating 5-arylhydantoin leads into neurological or oncological pipelines.

References
  • The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Source: National Institutes of Health (PMC) URL:[Link]

  • Recent Development in Hydantoins, Thiohydantoins, and Selenohydantoins as Anticancer Agents: Structure-activity Relationship and Design Strategies. Source: Bentham Science / PubMed URL:[Link]

  • Development of potent aldose reductase inhibitors having a hydantoin structure. Source: PubMed (J Pharm Dyn) URL:[Link]

  • Spiro hydantoin aldose reductase inhibitors. Source: Journal of Medicinal Chemistry URL:[Link]

Sources

Exploratory

The Hydantoin Scaffold: Mechanistic Modalities in Enzyme Inhibition

Topic: Mechanism of Action for Hydantoin-Based Enzyme Inhibitors Content Type: Technical Whitepaper / Deep-Dive Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Scientists Executive Summary The hydanto...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mechanism of Action for Hydantoin-Based Enzyme Inhibitors Content Type: Technical Whitepaper / Deep-Dive Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Scientists

Executive Summary

The hydantoin (imidazolidine-2,4-dione) scaffold represents a "privileged structure" in medicinal chemistry, distinguished by its rigid heterocyclic core, multiple hydrogen-bonding vectors, and capacity for diverse substitution. While historically recognized for anticonvulsant activity (e.g., phenytoin) via sodium channel modulation, this guide focuses exclusively on its role as a potent enzyme inhibitor .

This whitepaper dissects the two primary mechanistic modalities of hydantoin derivatives:

  • The Anionic Anchor: Targeting the catalytic anion-binding pocket of oxidoreductases (e.g., Aldose Reductase).[1]

  • The Zinc-Binding Group (ZBG): Chelation of catalytic metal ions in metalloenzymes (e.g., MMPs, TACE).

Mechanistic Modality A: The Anionic Anchor (Aldose Reductase)

The Target: Aldose Reductase (ALR2)

Aldose reductase (ALR2) is the rate-limiting enzyme in the polyol pathway, reducing glucose to sorbitol.[1][2][3] Its hyperactivity under hyperglycemic conditions leads to diabetic complications (neuropathy, retinopathy).

Mechanism of Inhibition

Hydantoin-based inhibitors (e.g., Sorbinil, Fidarestat) function as competitive inhibitors with respect to the aldehyde substrate and non-competitive (or mixed) with respect to the cofactor NADPH.

  • The "Sorbinil Trap": Unlike many inhibitors that bind to the free enzyme, hydantoins preferentially bind to the Enzyme-NADP+ (E-NADP+) complex. This forms a "dead-end" ternary complex, preventing the release of the oxidized cofactor and effectively locking the enzyme in an inactive state.

  • Binding Site Topology: The hydantoin ring occupies the anion-binding pocket, mimicking the transition state of the aldehyde substrate.

Molecular Interaction Network

The efficacy of the hydantoin scaffold relies on a precise hydrogen-bonding network with the catalytic triad of ALR2: Tyr48, His110, and Trp111 .

  • N3-H (Imide): Acts as a hydrogen bond donor to the backbone carbonyl of the active site or solvent water networks.

  • C2/C4 Carbonyls: Act as hydrogen bond acceptors.

  • N1 (Acidic Proton): In spiro-hydantoins, this proton is critical. It forms an electrostatic interaction or salt bridge with the protonated imidazole of His110 .

Visualization: ALR2 Binding Pathway

The following diagram illustrates the "Sorbinil Trap" mechanism and the critical residue interactions.

ALR2_Mechanism E Free Enzyme (ALR2) E_NADPH Holoenzyme (E-NADPH) E->E_NADPH + NADPH NADPH NADPH Cofactor Ternary_Active Active Ternary Complex [E-NADPH-Substrate] E_NADPH->Ternary_Active + Glucose Substrate Glucose (Substrate) Product Sorbitol + NADP+ Ternary_Active->Product Reduction E_NADP Oxidized Complex (E-NADP+) Product->E_NADP Release Sorbitol E_NADP->E Release NADP+ (Rate Limiting Step) DeadEnd DEAD-END COMPLEX [E-NADP+-Inhibitor] E_NADP->DeadEnd + Hydantoin Inhibitor Inhibitor Hydantoin Inhibitor (Sorbinil/Fidarestat) Interactions Binding Mode: 1. Hydantoin N1-H -> His110 (H-bond) 2. C4=O -> Tyr48/Trp111 3. Hydrophobic Ring -> Specificity Pocket DeadEnd->Interactions

Caption: The "Sorbinil Trap" mechanism showing the formation of the dead-end ternary complex preventing cofactor release.

Mechanistic Modality B: The Zinc-Binding Group (MMPs)

The Target: Matrix Metalloproteinases (MMPs)

MMPs are zinc-dependent endopeptidases involved in tissue remodeling. Dysregulation leads to metastasis and arthritis.

Mechanism of Inhibition

First-generation MMP inhibitors utilized hydroxamic acids, which suffered from poor metabolic stability and "off-target" chelation. Hydantoins serve as a bioisostere, offering a stable Zinc-Binding Group (ZBG) .

  • Chelation Geometry: The hydantoin ring coordinates the catalytic Zinc ion (

    
    ) at the active site.
    
  • Coordination Mode: Typically, the hydantoin binds in a monodentate or bidentate fashion, displacing the catalytic water molecule essential for peptide bond hydrolysis.

  • Selectivity: While the hydantoin core binds the zinc, the substituents at the C5 position (often bulky hydrophobic groups) extend into the S1' specificity pocket (a deep hydrophobic channel), conferring selectivity for specific MMP isoforms (e.g., MMP-12 or MMP-13).

Experimental Protocols for Validation

To rigorously validate the mechanism of a novel hydantoin inhibitor, the following workflow is recommended.

Protocol A: Determination of Inhibition Modality (Kinetics)

Objective: Distinguish between competitive, non-competitive, and uncompetitive inhibition.[4]

  • Enzyme System: Recombinant Human ALR2 (0.1 µM).

  • Substrate: DL-Glyceraldehyde (vary conc: 0.1 mM – 10 mM).

  • Cofactor: NADPH (fixed at 0.1 mM).

  • Assay Buffer: 0.1 M Phosphate buffer, pH 6.2 (optimal for ALR2).

  • Procedure:

    • Pre-incubate Enzyme + Inhibitor (0, IC50, 2xIC50) for 5 mins at 30°C.

    • Initiate reaction with Substrate.

    • Monitor decrease in Absorbance at 340 nm (NADPH oxidation) for 5 mins.

  • Analysis:

    • Plot Lineweaver-Burk (Double Reciprocal).

    • Result Interpretation:

      • Lines intersect at Y-axis = Competitive (Vmax constant, Km increases).

      • Lines intersect at X-axis = Non-competitive (Vmax decreases, Km constant).

      • Parallel lines = Uncompetitive .

Protocol B: Crystallographic Confirmation (X-ray)

Objective: Confirm the "Anchor" or "ZBG" binding mode.

  • Co-crystallization:

    • Mix Enzyme (10 mg/mL) + Inhibitor (1 mM) + Cofactor (NADPH/NADP+).

    • Use Hanging Drop Vapor Diffusion method.

  • Data Collection: Synchrotron radiation source (resolution < 2.0 Å required).

  • Refinement:

    • Look for electron density in the active site.

    • Critical Check: Measure distance between Hydantoin N/O atoms and catalytic residues (His110 in ALR2) or Metal Ion (

      
       in MMPs). Distance should be 2.0 - 3.0 Å .
      
Data Summary Table: Key Parameters
ParameterALR2 Inhibitors (e.g., Fidarestat)MMP Inhibitors (e.g., AZD6605)
Primary Interaction Hydrogen Bonding (Anionic Anchor)Coordination Bond (Metal Chelation)
Key Residues/Ions Tyr48, His110, Trp111Catalytic Zinc (

), His401, His405
Binding State Binds to E-NADP+ (Oxidized)Binds to Free Enzyme (Apo/Holo)
Kinetics Mixed / Non-competitive (vs NADPH)Competitive (vs Peptide Substrate)
Selectivity Driver Interaction with Leu300 (Specificity Pocket)S1' Pocket occupation (C5 substituent)

Experimental Workflow Visualization

This diagram outlines the logical flow for characterizing a new hydantoin derivative.

Workflow Start New Hydantoin Derivative Screen Primary Screen (Single Point % Inhibition) Start->Screen IC50 Dose-Response (IC50 Determination) Screen->IC50 If >50% Inh Kinetics Enzyme Kinetics (Lineweaver-Burk) IC50->Kinetics Select Potent Hits Mode Determine Modality (Comp vs Non-Comp) Kinetics->Mode Structure X-Ray Crystallography / Docking Mode->Structure Confirm Binding Site Validation Mechanism Validated Structure->Validation

Caption: Step-by-step workflow for validating the mechanism of action for hydantoin inhibitors.

References

  • El-Kabbani, O., et al. (2004).[2][5] High-Resolution Structures of Human Aldose Reductase Holoenzyme in Complex with Stereoisomers of the Potent Inhibitor Fidarestat. Journal of Medicinal Chemistry. Link

  • Bohren, K. M., et al. (2000). The sorbinil trap: a predicted dead-end complex confirms the mechanism of aldose reductase inhibition.[6] Biochemistry. Link

  • Mao, H., et al. (2013). Hydantoin based inhibitors of MMP13 – Discovery of AZD6605. Bioorganic & Medicinal Chemistry Letters. Link

  • Podjarny, A., et al. (2008).[7] Unusual binding mode of the 2S4R stereoisomer of the potent aldose reductase cyclic imide inhibitor fidarestat. Journal of Medicinal Chemistry. Link

  • Whittaker, M., et al. (1999). Matrix Metalloproteinases and Their Inhibitors. Chemical Reviews. Link

Sources

Protocols & Analytical Methods

Method

Application Note: Microwave-Assisted Synthesis of 5-[2-(Benzyloxy)phenyl]imidazolidine-2,4-dione

Executive Summary & Scientific Rationale The imidazolidine-2,4-dione (hydantoin) nucleus is a privileged pharmacophore in medicinal chemistry, serving as the core for anticonvulsants (e.g., Phenytoin), antiarrhythmics, a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The imidazolidine-2,4-dione (hydantoin) nucleus is a privileged pharmacophore in medicinal chemistry, serving as the core for anticonvulsants (e.g., Phenytoin), antiarrhythmics, and androgen receptor antagonists. This Application Note details the synthesis of 5-[2-(Benzyloxy)phenyl]imidazolidine-2,4-dione , a lipophilic analog often explored in structure-activity relationship (SAR) studies for epilepsy and neuropathic pain.

Traditional thermal synthesis (Bucherer-Bergs reaction) often requires reflux times exceeding 24–48 hours due to the slow kinetics of the heterogeneous carbonate/cyanide system. By utilizing Microwave Irradiation (MWI) , we exploit the high dielectric loss tangent (


) of the ethanol/water solvent system. This allows for rapid volumetric heating, superheating effects, and significant rate acceleration—reducing reaction times from days to minutes while suppressing side reactions typical of prolonged thermal exposure.

Retrosynthetic & Mechanistic Analysis

The synthesis employs a modified Bucherer-Bergs multicomponent reaction . The 2-(benzyloxy)benzaldehyde substrate undergoes condensation with ammonium carbonate and potassium cyanide.[1]

Mechanistic Pathway[2][3][4][5]
  • Imine Formation: Condensation of the aldehyde with ammonia (from

    
    ).
    
  • Hydrocyanation: Nucleophilic attack by cyanide to form the

    
    -aminonitrile.
    
  • Carbamoylation: Reaction with

    
     (from carbonate decomposition) to form a carbamic acid intermediate.
    
  • Cyclization: Intramolecular rearrangement to close the hydantoin ring.

BuchererBergs Aldehyde 2-(Benzyloxy) benzaldehyde Imine Imine Intermediate Aldehyde->Imine + NH3 Reagents (NH4)2CO3 + KCN Reagents->Imine Nitrile α-Aminonitrile Imine->Nitrile + CN- Carbamate Carbamic Acid Nitrile->Carbamate + CO2 Product 5-[2-(Benzyloxy)phenyl] imidazolidine-2,4-dione Carbamate->Product Cyclization (- NH3)

Figure 1: Mechanistic flow of the microwave-assisted Bucherer-Bergs reaction.[2]

Experimental Protocol

Materials & Reagents[1]
  • Precursor: 2-(Benzyloxy)benzaldehyde (1.0 equiv, 2.0 mmol, 424 mg).

  • Carbonate Source: Ammonium Carbonate (3.0 equiv, 6.0 mmol).

  • Cyanide Source: Potassium Cyanide (KCN) (1.2 equiv, 2.4 mmol). Note: TMSCN can be used as a safer liquid alternative.

  • Solvent: Ethanol/Water (1:1 v/v).

  • Equipment: Single-mode microwave reactor (e.g., CEM Discover or Anton Paar Monowave) with IR temperature control and pressure sensing.

Safety Warning (Critical)

DANGER: CYANIDE HAZARD. Potassium Cyanide releases fatal HCN gas upon contact with acid.

  • Perform all weighing in a dedicated fume hood.

  • The microwave vial must be sealed.

  • Keep a cyanide antidote kit (hydroxocobalamin) immediately available.

  • Treat all waste streams with bleach (sodium hypochlorite) at pH > 10 to oxidize cyanide before disposal.

Step-by-Step Methodology
  • Preparation: In a 10 mL microwave process vial equipped with a magnetic stir bar, dissolve 2-(benzyloxy)benzaldehyde (424 mg) in 2.5 mL Ethanol.

  • Reagent Addition: Add 2.5 mL of distilled water. The solution may become cloudy. Add Ammonium Carbonate (576 mg) and Potassium Cyanide (156 mg).

  • Sealing: Cap the vial with a Teflon-lined septum. Ensure the crimp is tight to withstand pressures up to 15 bar.

  • Irradiation: Program the microwave reactor with the following parameters:

    • Temperature: 120°C

    • Ramp Time: 2:00 min

    • Hold Time: 15:00 min

    • Pressure Limit: 250 psi (17 bar)

    • Stirring: High

    • Power: Dynamic (Max 150W)

  • Cooling: Allow the reactor to cool the vessel to <50°C using compressed air (PowerCool).

  • Workup:

    • Open the vial in a fume hood.

    • Pour the reaction mixture into a beaker containing 20 mL of ice-water.

    • Acidification: Slowly acidify to pH 2–3 using 6M HCl. Caution: Perform this in a fume hood; residual carbonate will evolve CO2, and trace cyanide may evolve HCN.

    • A white precipitate should form immediately.

  • Purification:

    • Filter the solid under vacuum.

    • Wash with cold water (3 x 10 mL) to remove inorganic salts.

    • Recrystallization: Recrystallize from hot Ethanol/Water (80:20) to yield the pure product as white needles.

Experimental Workflow & Logic

The following diagram illustrates the operational logic, highlighting the critical decision points and "self-validating" checks (e.g., pressure monitoring).

Workflow Start Start: Reagent Prep (Hood) Mix Mix: Aldehyde + (NH4)2CO3 + KCN Solvent: EtOH/H2O (1:1) Start->Mix Seal Seal Vial (Pressure Check) Mix->Seal MW Microwave Irradiation 120°C | 15 min | Dynamic Power Seal->MW Monitor Monitor Pressure (< 15 bar?) MW->Monitor Monitor->MW No (Abort/Vent) Cool Cooling (< 50°C) Monitor->Cool Yes Acidify Acidify (pH 2) Precipitate Product Cool->Acidify Filter Filtration & Wash Acidify->Filter Recryst Recrystallization (EtOH/H2O) Filter->Recryst

Figure 2: Operational workflow for microwave synthesis and purification.

Data Analysis & Optimization

Optimization of Reaction Parameters

The choice of solvent and temperature is critical. Ethanol/Water is selected because water absorbs microwave energy efficiently (high dielectric loss), while ethanol solubilizes the organic aldehyde.

ParameterStandard ThermalMicrowave OptimizedRationale
Temperature 70°C (Reflux)120°CArrhenius rate acceleration; sealed vessel allows heating above b.p.
Time 24–48 Hours15 MinutesRapid kinetic energy transfer via dipolar polarization.
Solvent 50% EtOH (aq)50% EtOH (aq)Balances solubility (EtOH) and microwave coupling (H2O).
Yield 45–60%85–92%Reduced thermal degradation of the aldehyde; cleaner profile.
Expected Characterization Data

The product, 5-[2-(Benzyloxy)phenyl]imidazolidine-2,4-dione , should be validated using NMR and Melting Point analysis.

  • Appearance: White crystalline solid.

  • Melting Point: Expected range 185–189°C.

  • 1H NMR (400 MHz, DMSO-d6):

    • 
       10.60 (s, 1H, N3-H, broad).
      
    • 
       8.45 (s, 1H, N1-H).
      
    • 
       7.30–7.50 (m, 5H, Benzyl-Ar).
      
    • 
       6.90–7.25 (m, 4H, Phenyl-Ar).
      
    • 
       5.45 (s, 1H, C5-H).
      
    • 
       5.15 (s, 2H, O-CH2-Ph).
      

Troubleshooting & "Self-Validating" Tips

  • Pressure Spikes: If the pressure exceeds 18 bar, the vessel may vent.

    • Cause: Decomposition of Ammonium Carbonate generates excessive

      
       and 
      
      
      
      gases.
    • Fix: Reduce the scale or increase the vessel headspace volume. Do not exceed 60% volume capacity.

  • Low Yield/Oiling Out:

    • Cause: Incomplete precipitation during acidification.

    • Fix: Ensure the pH reaches 2.0. If the product oils out, cool the beaker in an ice bath and scratch the glass with a rod to induce nucleation.

  • Incomplete Conversion:

    • Check: Use TLC (Ethyl Acetate/Hexane 1:1). The aldehyde spot (high Rf) should disappear. If aldehyde remains, extend microwave hold time by 5 minutes.

References

  • Microwave-Assisted Synthesis of Hydantoins: Konstantinović, S. et al. "Microwave assisted synthesis of some new 5,5-disubstituted hydantoins."[1][3][4] Journal of the Serbian Chemical Society, 2001.

  • General Bucherer-Bergs Protocol: Bucherer, H. T., & Steiner, W. "Über die Synthese von Hydantoinen." Journal für Praktische Chemie, 1934.

  • Microwave Heating Mechanism (Dielectric Heating): Kappe, C. O.[5][6] "Controlled microwave heating in modern organic synthesis." Angewandte Chemie International Edition, 2004.

  • Pharmacological Relevance (Phenytoin Analogs): Brouillette, W. J. et al. "Anticonvulsant activities of phenyl-substituted hydantoins." Journal of Medicinal Chemistry, 1988.

  • Green Chemistry Aspects: Polshettiwar, V., & Varma, R. S. "Aqueous microwave chemistry: a clean and green synthetic tool for rapid drug discovery." Chemical Society Reviews, 2008.

Sources

Application

Application Note: Solubility Enhancement Protocols for Benzyloxy-Phenyl Hydantoins

Executive Summary & Physicochemical Challenge Target Audience: Medicinal Chemists, Formulation Scientists, and Pre-clinical Development Leads. Benzyloxy-phenyl hydantoins represent a potent subclass of imidazolidine-2,4-...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Physicochemical Challenge

Target Audience: Medicinal Chemists, Formulation Scientists, and Pre-clinical Development Leads.

Benzyloxy-phenyl hydantoins represent a potent subclass of imidazolidine-2,4-diones, often investigated for anticonvulsant and aldose reductase inhibitory activity. However, their development is frequently stalled by poor aqueous solubility (BCS Class II).

The structural core presents a dual challenge:

  • Rigid Hydantoin Scaffold: High melting point (

    
    ) due to strong intermolecular hydrogen bonding (amide-imide interactions), resulting in high crystal lattice energy.
    
  • Benzyloxy-Phenyl Substitution: Introduces significant lipophilicity (

    
    ) and steric bulk, limiting interaction with aqueous media.
    

This guide details three field-proven protocols to overcome these barriers: Amorphous Solid Dispersions (ASD) , Cyclodextrin Inclusion Complexation , and Cosolvent/Surfactant Systems .

Technique I: Amorphous Solid Dispersions (ASD)

Mechanism: ASDs improve solubility by converting the drug from a stable crystalline state to a high-energy amorphous state. The polymer carrier (e.g., PVP K-30, PEG 6000) prevents recrystallization via steric hindrance and hydrogen bonding with the hydantoin NH groups.

Protocol A: Solvent Evaporation Method (PVP K-30 System)

Recommended for heat-sensitive derivatives where hot-melt extrusion is risky.

Materials:

  • Benzyloxy-phenyl hydantoin derivative (Drug)

  • Polyvinylpyrrolidone K-30 (Carrier)

  • Solvent: Ethanol (absolute) or Dichloromethane/Ethanol (1:1 v/v) depending on drug lipophilicity.

Step-by-Step Workflow:

  • Preparation of Carrier Solution: Dissolve PVP K-30 in the chosen solvent to create a 10% w/v solution. Stir until clear.

  • Drug Dissolution: Add the hydantoin derivative to the carrier solution to achieve a 1:2 or 1:3 (w/w) Drug:Polymer ratio .

    • Note: Higher polymer ratios (1:3 to 1:5) generally offer better stability against recrystallization but increase formulation bulk.

  • Evaporation: Transfer the mixture to a rotary evaporator. Evaporate solvent at

    
     under reduced pressure until a dry film/residue forms.
    
  • Vacuum Drying: Place the residue in a vacuum oven at

    
     for 24 hours to remove residual solvent (ICH Q3C compliance).
    
  • Pulverization: Scrape the dried solid, pulverize using a mortar and pestle, and sieve through a #60 mesh (

    
    ) screen.
    
  • Storage: Store in a desiccator over silica gel.

Visualization: ASD Workflow

ASD_Workflow Start Raw Crystalline Hydantoin Mix Dissolution & Mixing Start->Mix Polymer PVP K-30 (Carrier) Polymer->Mix Solvent Ethanol/DCM Solvent Solvent->Mix Evap Rotary Evaporation Mix->Evap Clear Solution Dry Vacuum Drying (40°C, 24h) Evap->Dry Viscous Residue Amorphous Amorphous Solid Dispersion Dry->Amorphous Pulverization

Figure 1: Solvent evaporation workflow for converting crystalline hydantoins into amorphous solid dispersions.

Technique II: Host-Guest Inclusion Complexation

Mechanism: Cyclodextrins (CDs) form "host-guest" complexes. The hydrophobic benzyloxy-phenyl moiety inserts into the lipophilic CD cavity, while the hydrophilic CD exterior ensures water solubility.

  • Preferred Carrier: Hydroxypropyl-

    
    -Cyclodextrin (HP-
    
    
    
    -CD) is recommended over parent
    
    
    -CD due to higher water solubility and lower nephrotoxicity.
Protocol B: Kneading Method

Recommended for industrial scalability and efficiency.

Materials:

  • Benzyloxy-phenyl hydantoin derivative[1]

  • HP-

    
    -CD[2][3]
    
  • Solvent: Water : Ethanol (1:[4]1) mixture.

Step-by-Step Workflow:

  • Molar Calculation: Calculate a 1:1 molar ratio of Drug to HP-

    
    -CD.
    
    • Calculation:

      
      .
      
  • Slurry Preparation: Place the HP-

    
    -CD in a mortar. Add a small quantity of water/ethanol mixture to form a thick paste.
    
  • Incorporation: Slowly add the drug powder to the paste while kneading vigorously with a pestle.

  • Kneading Process: Continue kneading for 45--60 minutes .

    • Critical Check: The paste should maintain a consistency similar to toothpaste. Add solvent dropwise if it becomes too dry.

  • Drying: Dry the paste in an oven at

    
     for 24 hours.
    
  • Finishing: Pulverize the dried mass and pass through a #80 mesh screen.

Visualization: Inclusion Mechanism

CD_Mechanism cluster_process Kneading Process Drug Free Hydantoin (Hydrophobic) Interaction Hydrophobic Interaction (Van der Waals) Drug->Interaction CD HP-beta-CD (Host Cavity) CD->Interaction Complex Inclusion Complex (Soluble) Interaction->Complex Stabilization

Figure 2: Schematic of the host-guest interaction where the hydrophobic drug is encapsulated.

Analytical Validation Framework

Trustworthiness in formulation relies on rigorous validation. You must confirm that solubility enhancement is real and not an artifact of supersaturation that will precipitate later.

A. Phase Solubility Study (Higuchi & Connors)
  • Add excess drug to vials containing increasing concentrations of carrier (e.g., 0–20 mM HP-

    
    -CD).
    
  • Shake at constant temperature (

    
     or 
    
    
    
    ) for 48–72 hours.
  • Filter (0.45

    
    ) and analyze supernatant via HPLC/UV-Vis.
    
  • Data Output: Plot Concentration of Drug (M) vs. Concentration of CD (M).

    • 
       Type Isotherm:  Linear increase indicates 1:1 complexation.
      
    • Stability Constant (

      
      ):  Calculate using 
      
      
      
      , where
      
      
      is intrinsic solubility.
B. Solid State Characterization

To validate the physical state (Amorphous vs. Crystalline):

  • DSC (Differential Scanning Calorimetry): Look for the disappearance of the sharp melting endotherm characteristic of the pure hydantoin.

  • XRD (X-Ray Diffraction): Crystalline drugs show sharp peaks; Amorphous dispersions show a broad "halo".

Summary of Expected Outcomes
ParameterPure DrugSolid Dispersion (PVP)Inclusion Complex (CD)
Crystallinity High (Sharp XRD peaks)Amorphous (Halo)Reduced/Amorphous
Solubility



Dissolution Rate < 20% in 60 min> 80% in 20 min> 90% in 15 min

References

  • Trišović, N. et al. (2011).

    
    -tetralone. ResearchGate. 
    
  • Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions.

  • Deshmukh, A. S. et al. (2017).[5] Solubility Enhancement Techniques for Poorly Water-Soluble Drugs. International Journal of Pharmaceutical Sciences and Nanotechnology.

  • Baghel, D. & Banjare, M. K. (2024).[6] Cyclodextrins and Inclusion Complexes: Formation, Methods, and Diverse Applications. IIP Series.

  • Bhatia, M. et al. (2019).[7] Development, Characterisation and Evaluation of PVP K-30/PEG Solid Dispersion Containing Ketoprofen. Acta Pharmaceutica Sciencia.

Sources

Method

Application Note: TLC Monitoring Systems for Hydantoin Synthesis via the Bucherer-Bergs Reaction

Abstract & Scope Hydantoins (imidazolidine-2,4-diones) are a pivotal scaffold in medicinal chemistry, serving as the core structure for anticonvulsants like Phenytoin and muscle relaxants like Dantrolene . The synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

Hydantoins (imidazolidine-2,4-diones) are a pivotal scaffold in medicinal chemistry, serving as the core structure for anticonvulsants like Phenytoin and muscle relaxants like Dantrolene . The synthesis of these heterocycles, most commonly via the Bucherer-Bergs reaction , presents unique monitoring challenges due to the high polarity of the hydantoin ring and the frequent lack of strong UV chromophores in aliphatic derivatives.

This Application Note provides a validated Thin-Layer Chromatography (TLC) protocol for monitoring the conversion of ketones to hydantoins. It addresses the specific challenges of resolving polar intermediates (cyanohydrins/aminonitriles) from the product and visualizing the non-aromatic N-H functionality.

Chemical Context: The Bucherer-Bergs Pathway

To effectively monitor the reaction, one must understand the species present in the reaction matrix. The reaction involves the multicomponent condensation of a ketone, potassium cyanide (KCN), and ammonium carbonate


.[1][2]
Key Species for Detection:
  • Starting Material (SM): Ketone (lipophilic, UV active if aromatic).

  • Intermediates: Cyanohydrins and

    
    -aminonitriles (often unstable on silica, basic).
    
  • Product: 5,5-Disubstituted Hydantoin (Polar, acidic N-H protons).

Diagram 1: Reaction Pathway & Critical Monitoring Points

The following diagram illustrates the transformation and the chemical functionality targeted by specific TLC stains.

BuchererBergs cluster_vis Visualization Targets Ketone Ketone (SM) (Lipophilic) Cyanohydrin Cyanohydrin (Intermediate) Ketone->Cyanohydrin + KCN Vis_SM UV / DNP Stain Ketone->Vis_SM Aminonitrile Aminonitrile (Basic Amine) Cyanohydrin->Aminonitrile + NH3 Carbamate Carbamate Intermediate Aminonitrile->Carbamate + CO2 Vis_Amine Ninhydrin (+) Aminonitrile->Vis_Amine Hydantoin Hydantoin (Product) (Polar, Acidic N-H) Carbamate->Hydantoin Cyclization Vis_Prod Cl2/Tolidine (+) Hydantoin->Vis_Prod

Caption: Mechanistic flow of the Bucherer-Bergs reaction indicating specific chemical functionalities targeted by different visualization methods.

Methodology: TLC System Design

Stationary Phase
  • Standard: Silica Gel 60

    
     (Aluminum or Glass backed).
    
  • Reasoning: The acidic nature of silica can cause streaking for basic intermediates (aminonitriles). However, the final hydantoin is slightly acidic (

    
    ), making silica an appropriate support.
    
Mobile Phase Optimization

Hydantoins are significantly more polar than their ketone precursors. A standard 10% EtOAc/Hexane system will likely leave the product at the baseline (


).

Recommended Solvent Systems:

SystemComposition (v/v)Application

Target (Product)
A (General) EtOAc : Hexane (1:1 to 3:1)Lipophilic hydantoins (e.g., Phenytoin)0.3 – 0.5
B (Polar) DCM : MeOH (95:5 or 9:1)Polar/Aliphatic hydantoins0.4 – 0.6
C (Anti-Tailing)

: Acetone (9:1)
Separation of closely related byproducts0.3 – 0.5

Technical Insight: If the hydantoin spot streaks (tails), add 0.5% Acetic Acid to the mobile phase. This suppresses the ionization of the imide nitrogen, sharpening the spot.

Visualization Protocols (The Critical Step)

While aromatic hydantoins (like Phenytoin) absorb UV at 254 nm, aliphatic hydantoins are invisible. You must use a chemical stain.

Protocol A: The "Chlorination" Method (Specific for N-H)

This is the gold standard for hydantoins. It detects the N-H bond of the amide/imide.

  • Mechanism: Chlorine converts the amide N-H to N-Cl. A subsequent spray with starch-iodide or o-tolidine reacts with the N-Cl to release iodine (blue/black) or oxidize tolidine (blue).

  • Reagents:

    • Chlorine Source:[3] 1% t-Butyl Hypochlorite in cyclohexane OR a tank with

      
       generating 
      
      
      
      gas.
    • Detection Spray: 1% Starch + 1% KI in water (Starch-Iodide) OR o-Tolidine reagent (Use caution: Carcinogenic).

Step-by-Step:

  • Elute and dry the TLC plate.

  • Chlorinate: Spray lightly with t-butyl hypochlorite solution (or place in

    
     tank for 1 min).
    
  • Vent (CRITICAL): Dry the plate in a fume hood with warm air for 15–30 minutes until all smell of chlorine is gone. Failure to do this will turn the entire background blue.

  • Develop: Spray with Starch-Iodide solution.

  • Result: Hydantoin appears as a blue/black spot on a white background.[4]

Protocol B: Ninhydrin (Negative Control)
  • Utility: Detects unreacted aminonitrile intermediates or amino acid contaminants.

  • Result: Hydantoins are Ninhydrin Negative (no color). Aminonitriles/Amino acids are Pink/Purple .

  • Use Case: Use this to confirm the disappearance of intermediates.

Experimental Workflow: Monitoring Phenytoin Synthesis

Scenario: Synthesis of Phenytoin from Benzil, Urea, and NaOH (Biltz synthesis variant) or Benzophenone via Bucherer-Bergs.

Step 1: Sample Preparation
  • Reaction Mix: Take 10

    
     of reaction mixture. Dilute with 500 
    
    
    
    MeOH. (Hydantoins are often insoluble in non-polar solvents).
  • Reference Standards: Dissolve pure starting material (Benzil/Ketone) and pure Product (if available) in MeOH.

Step 2: Elution[5]
  • Spot SM, Co-spot (SM + Rxn), and Rxn mixture.

  • Develop in System A (EtOAc:Hexane 1:1) .

  • Observe under UV (254 nm). Benzil (SM) is strongly UV active. Phenytoin (Product) is UV active but less intense than benzil.

Step 3: Confirmation (Staining)
  • Stain the plate with Protocol A (Chlorination/Starch-Iodide) .

  • Interpretation:

    • SM (Benzil): No reaction (remains white/yellow).

    • Product (Phenytoin): Turns Blue/Black.[4]

    • Intermediates: If a spot is UV active but does not stain with Chlorination, it may be an uncyclized intermediate.

Troubleshooting & Decision Matrix

Common issues in hydantoin TLC and their chemical corrections.

Diagram 2: Solvent & Troubleshooting Logic

TLCSolver Start Start TLC (1:1 EtOAc:Hexane) CheckRf Check Product Rf Start->CheckRf LowRf Rf < 0.1 (Stuck at baseline) CheckRf->LowRf Too Polar HighRf Rf > 0.8 (Moves with front) CheckRf->HighRf Too Non-polar Streaking Spot Streaking/Tailing CheckRf->Streaking Peak Shape Bad Action1 Switch to Polar System (DCM:MeOH 9:1) LowRf->Action1 Action2 Reduce Polarity (EtOAc:Hexane 1:4) HighRf->Action2 Action3 Add Acid Modifier (0.5% Acetic Acid) Streaking->Action3

Caption: Decision tree for optimizing mobile phase composition based on initial


 and spot morphology.

References

  • Bucherer-Bergs Reaction Mechanism

    • Ware, E. (1950).[5] "The Chemistry of the Hydantoins". Chemical Reviews, 46(3), 403–470.[5]

  • TLC Visualization of N-H Groups (Chlorination Method)

    • Pan, S. C., & Dutcher, J. D. (1956). "Separation of Acetylated Neomycins B and C by Paper Chromatography". Analytical Chemistry, 28(5), 836–838. (Describes the chlorination/starch-iodide principle).

  • Solvent Systems for Hydantoin Derivatives

    • Bhushan, R., et al. (1989).[6] "Improved TLC systems for rapid resolution of phenyl thiohydantoin amino acids". Biomedical Chromatography, 3(1), 43-45.[6]

  • Phenytoin Synthesis & Analysis

    • The United States Pharmacopeia (USP). Monograph on Phenytoin Sodium. (Standard for purity analysis).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Bucherer-Bergs Reaction for Sterically Hindered Ketones

Introduction: The Challenge of Steric Hindrance in Hydantoin Synthesis The Bucherer-Bergs reaction is a robust and versatile multicomponent reaction for synthesizing 5,5-disubstituted hydantoins, which are crucial precur...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Steric Hindrance in Hydantoin Synthesis

The Bucherer-Bergs reaction is a robust and versatile multicomponent reaction for synthesizing 5,5-disubstituted hydantoins, which are crucial precursors for α,α-disubstituted amino acids.[1][2][3] While the reaction is generally high-yielding for simple aldehydes and ketones, its efficiency can dramatically decrease when applied to sterically hindered ketones.[4] The bulky substituents near the carbonyl group impede the necessary nucleophilic attacks, slowing down or even halting the reaction sequence. This guide provides in-depth troubleshooting strategies, optimized protocols, and mechanistic insights to help researchers overcome these challenges and achieve higher yields.

Troubleshooting Guide: Common Issues and Solutions

This section addresses the most frequent problems encountered when performing the Bucherer-Bergs reaction with sterically demanding substrates.

Question: My reaction with a bulky ketone shows very low or no conversion to the desired hydantoin. What are the primary factors to investigate?

Answer: Low conversion with sterically hindered ketones is a common issue stemming from several factors that can be systematically addressed. The primary culprits are often insufficient reaction energy, poor solubility of the starting material, or the loss of volatile reagents.

Problem Probable Cause(s) Recommended Solution(s)
Low to No Conversion 1. Insufficient Reaction Temperature: The activation energy for the initial cyanohydrin formation or subsequent aminonitrile formation is too high due to steric clash.[5] 2. Loss of Volatile Reagents: Ammonium carbonate decomposes into ammonia and CO₂, which can escape from an open or poorly sealed vessel, shifting the equilibrium away from product formation.[5] 3. Poor Substrate Solubility: The hindered ketone may not be sufficiently soluble in the standard aqueous ethanol solvent, limiting its availability for reaction.[4][5]1. Increase Temperature & Use a Sealed System: Perform the reaction in a sealed pressure vessel or a steel bomb. This allows for higher temperatures (e.g., 90–120°C) and, crucially, prevents the loss of ammonia and CO₂. For the synthesis of 5,5-diphenylhydantoin from the hindered benzophenone, increasing the temperature to 110°C in a closed vessel was shown to significantly improve yields.[4][5] 2. Employ the Hoyer Modification: Heat the reaction mixture in a closed system under an atmosphere of carbon dioxide. This increases the concentration of CO₂ and can drive the reaction forward.[3] 3. Change the Solvent System: For ketones with poor solubility, switch to a higher-boiling point solvent. Propylene glycol or melted acetamide have proven effective in cases where standard solvents fail.[4][5]
Formation of Side Products 1. Hydrolysis of Hydantoin: The desired hydantoin product can hydrolyze back to an α-ureido acid, especially during acidic workup.[5] 2. Cyanohydrin Stability: The initial cyanohydrin intermediate may revert to the starting ketone if the subsequent amination step is too slow.1. Careful Workup: When acidifying the reaction mixture to precipitate the product, do so slowly at low temperatures (e.g., in an ice bath) and avoid a large excess of strong acid.[5] 2. Optimize Reagent Stoichiometry: Ensure an adequate excess of ammonium carbonate and cyanide source to favor the forward reaction. A molar ratio of 1:2:2 for the ketone:KCN:(NH₄)₂CO₃ is a good starting point.[6]
Reaction Stalls After Initial Conversion 1. Reagent Decomposition: Over extended reaction times at high temperatures, the reagents can degrade. 2. Product Inhibition: The precipitated product might coat the surface of the unreacted ketone, preventing further reaction.1. Consider Ultrasonication: Applying ultrasonic irradiation can accelerate the reaction, often allowing for lower temperatures and shorter reaction times, which minimizes reagent decomposition.[3][4][5] 2. Improve Agitation: Ensure vigorous stirring throughout the reaction to maintain a homogenous mixture.

Mechanistic Insights: Why Steric Hindrance Matters

Understanding the reaction pathway is key to effective troubleshooting. The Bucherer-Bergs reaction proceeds through several equilibrium steps, each of which can be hindered by bulky substituents.

Bucherer_Bergs_Mechanism Ketone Sterically Hindered Ketone Cyanohydrin Cyanohydrin Intermediate Ketone->Cyanohydrin + CN⁻, H⁺ Cyanohydrin->Ketone - CN⁻, H⁺ Aminonitrile α-Amino Nitrile Cyanohydrin->Aminonitrile + NH₃ - H₂O Slow Step (Steric Hindrance) Aminonitrile->Cyanohydrin - NH₃ + H₂O CarbamicAcid Cyano-Carbamic Acid Aminonitrile->CarbamicAcid + CO₂ Iminolactone 5-Imino-oxazolidin-2-one CarbamicAcid->Iminolactone Intramolecular Cyclization Hydantoin 5,5-Disubstituted Hydantoin Iminolactone->Hydantoin Rearrangement invis1 invis2 invis3

Bucherer-Bergs reaction mechanism highlighting the sterically hindered step.

The critical step impacted by steric hindrance is the SN2-type reaction where ammonia (from ammonium carbonate) displaces the hydroxyl group of the cyanohydrin to form the α-amino nitrile.[6][7] Bulky groups on the ketone decrease the accessibility of the electrophilic carbon, slowing this step considerably and allowing the preceding equilibrium to favor the starting ketone.

Optimized Protocol for a Generic Sterically Hindered Ketone

This protocol incorporates several of the optimization strategies discussed above. It is intended as a robust starting point for challenging substrates.

Safety First: This reaction involves highly toxic cyanide salts and generates ammonia gas. All steps must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles. A cyanide antidote kit should be readily available.

Reagents & Equipment:

  • Sterically Hindered Ketone (1.0 eq)

  • Potassium Cyanide (KCN) (2.0 - 2.5 eq)

  • Ammonium Carbonate ((NH₄)₂CO₃) (4.0 - 5.0 eq)

  • Solvent: Propylene Glycol or Acetamide

  • High-pressure reaction vessel (e.g., a steel bomb or Parr reactor)

  • Concentrated HCl for workup

Step-by-Step Procedure:

  • Vessel Charging: To a high-pressure reaction vessel, add the sterically hindered ketone (1.0 eq), potassium cyanide (2.2 eq), and ammonium carbonate (4.5 eq).

    • Rationale: Using KCN may offer better solubility and reactivity than NaCN.[4] A larger excess of ammonium carbonate ensures a high concentration of both ammonia and CO₂.

  • Add Solvent: Add the solvent (propylene glycol or acetamide) to the vessel. The amount should be sufficient to create a stirrable slurry, typically 3-5 mL per gram of ketone.

    • Rationale: These high-boiling solvents are effective for poorly soluble organic compounds and allow for higher reaction temperatures.[4][5]

  • Seal and Heat: Seal the vessel according to the manufacturer's instructions. Place the vessel in a heating mantle on a stirrer plate and begin vigorous stirring. Heat the reaction to 100-120°C.

    • Rationale: The sealed system prevents the escape of volatile reagents, and the elevated temperature provides the necessary activation energy to overcome steric barriers.[4][5]

  • Reaction Monitoring: Maintain the temperature and stirring for 12-48 hours. The reaction progress can be monitored by taking aliquots (after cooling) and analyzing via TLC or LC-MS if a suitable analytical method is developed.

  • Workup - Product Precipitation: After the reaction is complete (or has reached a plateau), cool the vessel to room temperature and then further in an ice bath. CAUTION: Vent the vessel carefully in the fume hood to release any excess pressure.

  • Slowly and carefully acidify the reaction mixture with concentrated HCl while stirring in the ice bath. Monitor the pH to ensure it becomes acidic (pH 2-3). The hydantoin product will typically precipitate as a solid.

    • Rationale: Acidification protonates the hydantoin, reducing its solubility in the polar solvent and causing it to precipitate. Careful, cold addition minimizes potential hydrolysis of the product.[5]

  • Isolation and Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold water, followed by a cold, non-polar solvent (e.g., hexanes) to remove any unreacted ketone.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure 5,5-disubstituted hydantoin.

Troubleshooting Workflow

A step-by-step workflow for troubleshooting low-yield reactions.

Frequently Asked Questions (FAQs)

Q1: Can I use pre-formed cyanohydrin with my sterically hindered ketone? A1: Yes, using a pre-formed cyanohydrin is a valid modification of the reaction.[8] If the formation of the cyanohydrin itself is not the rate-limiting step, reacting it directly with ammonium carbonate under the optimized high-temperature, sealed-vessel conditions can be an effective strategy.

Q2: My ketone is sensitive to high temperatures. Are there any lower-temperature alternatives? A2: If your substrate is thermally labile, the options are more limited. The most promising approach would be to use ultrasonication, which can increase reaction rates at lower temperatures (e.g., 60-70°C).[3] However, for very hindered systems, this may still not be sufficient to achieve a good yield.

Q3: Is the Bucherer-Bergs reaction stereoselective for chiral ketones? A3: The reaction can exhibit stereoselectivity, but it is highly substrate-dependent. Generally, the Bucherer-Bergs reaction is considered to be under thermodynamic control, which often results in the formation of the most stable spiro-hydantoin diastereomer.[4][9] For substituted cyclic ketones, this typically means the product with the C-4 carbonyl group of the hydantoin ring is in the less sterically hindered position.[10] However, a mixture of diastereomers is common, and the ratio should be determined experimentally.

Q4: Are there alternatives to the Bucherer-Bergs reaction for synthesizing α,α-disubstituted amino acids from hindered ketones? A4: Yes, if the Bucherer-Bergs reaction proves intractable, other methods can be considered. The Strecker synthesis can be used to form the α-amino nitrile, which is then hydrolyzed to the amino acid.[11][12] Additionally, modern synthetic methods involving catalytic asymmetric amination of enolates or other specialized approaches may be suitable, though they often require more complex, multi-step syntheses.[13]

References

  • Šostar, M., Kappe, C. O., & Holzer, W. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 4024. [Link]

  • MDPI. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. [Link]

  • MDPI. (2021). Peer-review of "The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity". [Link]

  • Semantic Scholar. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. [Link]

  • MDPI Encyclopedia. (2021). Bucherer–Bergs Multicomponent Synthesis of Hydantoins. [Link]

  • Organic Chemistry Portal. (n.d.). Bucherer-Bergs Reaction. [Link]

  • Cambridge University Press. (n.d.). Bucherer-Bergs Reaction. [Link]

  • ResearchGate. (2002). Some Stereochemical Aspects of the Strecker Synthesis and the Bucherer–Bergs Reaction. [Link]

  • Wikipedia. (n.d.). Bucherer–Bergs reaction. [Link]

  • Canadian Journal of Chemistry. (1979). Stereochemistry of the Bucherer-Bergs and Strecker reactions of tropinone. [Link]

  • Thieme. (2018). SYNTHETIC APPROACHES TO HETEROCYCLIC α,α-DISUBSTITUTED AMINO ACIDS. [Link]

  • MDPI. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. [Link]

  • Organic Chemistry Portal. (n.d.). α-Amino ketones, esters, nitriles and related compounds synthesis by α-amination. [Link]

  • ResearchGate. (1981). Stereochemistry of the Bucherer–Bergs and Strecker Reactions of 4-tert-Butylcyclohexanone. [Link]

  • Royal Society of Chemistry. (2020). Recent advances in the synthesis of α-amino ketones. [Link]

  • Chemistry LibreTexts. (2024). 26.4: Synthesis of Amino Acids. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Solubility for 5-[2-(Benzyloxy)phenyl]imidazolidine-2,4-dione

Status: Active Ticket ID: SOL-HYD-52B Expert: Senior Application Scientist, Formulation Chemistry Last Updated: February 23, 2026[1][2] Executive Summary You are encountering solubility difficulties with 5-[2-(Benzyloxy)...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: SOL-HYD-52B Expert: Senior Application Scientist, Formulation Chemistry Last Updated: February 23, 2026[1][2]

Executive Summary

You are encountering solubility difficulties with 5-[2-(Benzyloxy)phenyl]imidazolidine-2,4-dione . This is a common challenge with 5-substituted hydantoins possessing bulky lipophilic ethers. The molecule exhibits "brick dust" properties: high crystal lattice energy (due to intermolecular hydrogen bonding of the hydantoin ring) combined with high lipophilicity (LogP > 3.[3][4]5) from the benzyloxy-phenyl motif.[2][3][4]

This guide provides a root-cause analysis and three validated protocols to solubilize this compound for chemical synthesis and biological assays.

Module 1: Root Cause Analysis (The "Why")

Before attempting to dissolve the compound, you must understand the two opposing forces preventing solvation.[3]

Physicochemical BarrierMechanismImpact on Solubility
Crystal Lattice Energy The hydantoin ring (imidazolidine-2,4-dione) contains both H-bond donors (N3-H) and acceptors (C2=O, C4=O).[1][2][4] These form a tight, high-melting-point crystal lattice.[1][2][4]High: Resists breaking apart in water or cold organic solvents.[2][3][4]
Hydrophobicity (LogP) The ortho-benzyloxy group adds significant non-polar surface area.[2][3][4] The estimated LogP is >3.[3][4]5.High: The molecule is energetically unfavorable in aqueous media (water repelling).[2][3][4]
Ionization State The N3 proton is weakly acidic (pKa ≈ 8.5–9.2).[2][3][4] At pH 7.4, the molecule is >95% unionized.[3]High: It remains neutral and insoluble in physiological buffers.[2][3][4]

Module 2: Validated Solubilization Protocols

Protocol A: The "Standard" DMSO Stock (For Biological Assays)

Best for: High-throughput screening, cell-based assays.[1][2]

The Issue: Researchers often try to dissolve the solid directly in media, resulting in failure.[3] You must create a hyper-concentrated organic stock first.[1][2][3][4]

Step-by-Step:

  • Weighing: Weigh the target amount of 5-[2-(Benzyloxy)phenyl]imidazolidine-2,4-dione.

  • Primary Solvent: Add DMSO (Dimethyl sulfoxide) to achieve a concentration of 10 mM to 50 mM .[2][3][4]

    • Note: If the solid floats, sonicate at 40°C for 10 minutes. The heat disrupts the crystal lattice, while DMSO stabilizes the dipole.[3]

  • Visual Check: Ensure the solution is perfectly clear. Any turbidity indicates micro-crystals that will cause data variability.[2][3][4]

  • Storage: Aliquot into amber glass vials and store at -20°C. Avoid repeated freeze-thaw cycles which can induce irreversible precipitation.

Protocol B: The "pH-Switch" Method (For Aqueous Stock)

Best for: Animal studies or assays where DMSO > 0.1% is toxic.[1][2][4]

The Mechanism: You can force the molecule into solution by deprotonating the N3 nitrogen (forming the sodium salt), then stabilizing it.[3]

Step-by-Step:

  • Alkaline Dissolution: Dissolve the solid in 0.1 M NaOH . The high pH (>12) deprotonates the hydantoin (pKa ~8.5), forming a soluble anion.[3]

  • Stabilization: Immediately dilute this solution into a buffer containing 20% Hydroxypropyl-β-Cyclodextrin (HP-β-CD) .

  • Adjustment: Slowly lower the pH to 7.4 using HCl while stirring rapidly.

    • Why this works: The cyclodextrin encapsulates the lipophilic benzyloxy tail, preventing the neutral molecule from aggregating as the pH drops.[3]

Protocol C: Cosolvent System (For Chemical Synthesis/Purification)

Best for: Reaction solvents or recrystallization.[2][3][4]

Recommended System: DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone).[1][2][4]

  • Flash Precipitation: If you need to recover the solid, dissolve in warm DMF and pour slowly into ice-cold water.[1][2][3]

Module 3: Troubleshooting Decision Tree

Use this logic flow to determine the correct corrective action for your specific observation.

SolubilityTroubleshooting Start Observation: Compound Insoluble Solvent Which solvent system? Start->Solvent Water Aqueous / Buffer (PBS) Solvent->Water Buffer DMSO DMSO / Organic Stock Solvent->DMSO Stock CheckpH Check pH vs pKa (~8.5) Water->CheckpH Cloudy Is it cloudy upon dilution? DMSO->Cloudy AdjustpH Action: Increase pH > 10 (Form Na+ Salt) CheckpH->AdjustpH Short term AddCD Action: Add 20% HP-beta-Cyclodextrin CheckpH->AddCD Long term stability Sonicate Action: Sonicate @ 40°C (Break Crystal Lattice) Cloudy->Sonicate Undissolved Solid DilutionCrash Action: Use Serial Dilution (Avoid 'Shock' Precipitation) Cloudy->DilutionCrash Precipitates in Media

Figure 1: Decision matrix for diagnosing and resolving solubility failures based on solvent system and observation.[1][2][4]

Frequently Asked Questions (FAQ)

Q1: Why does the compound precipitate immediately when I add my DMSO stock to the cell culture media? A: This is known as the "Solvent Shift" effect.[3] You are moving the compound from a favorable environment (DMSO) to an unfavorable one (Water) too quickly.[2][3][4]

  • Fix: Do not add 1 µL of stock directly to 1 mL of media. Instead, perform an intermediate dilution step using media containing 5% Tween-80 or PEG-400, then dilute further to the final concentration.[1][2]

Q2: Can I heat the solution to dissolve it? A: Yes. Hydantoins are thermally stable.[2][3][4] You can heat the DMSO stock to 60°C to ensure complete dissolution.[3][4] However, do not heat aqueous suspensions of the compound at high pH (>10) for extended periods, as the hydantoin ring can hydrolyze to form a hydantoic acid derivative (ring opening) [1].[3]

Q3: What is the estimated pKa of this specific benzyloxy derivative? A: While 5,5-diphenylhydantoin (Phenytoin) has a pKa of ~8.3, the ortho-benzyloxy substitution on the phenyl ring is electron-donating.[1][2] This typically raises the pKa slightly, likely into the 8.5–9.0 range [2].[3] This means you need a pH of at least 9.5 to achieve 90% ionization.[3][4]

Q4: Is this compound light sensitive? A: Benzyl ethers can be susceptible to oxidation over long periods.[2][3][4] While the hydantoin core is stable, store the solid and solution in amber vials to prevent radical formation at the benzylic position.[3]

References

  • Ware, E. (1950).[2][3][4] "The Chemistry of the Hydantoins." Chemical Reviews, 46(3), 403–470.[1][2][3] [2][3][4]

  • Agarwal, S. P., & Blake, M. I. (1968).[1][3][5] "Determination of the pKa' value for 5,5-diphenylhydantoin." Journal of Pharmaceutical Sciences, 57(8), 1434-1435.[1][2][3]

  • Porter, C. J., Trevaskis, N. L., & Charman, W. N. (2007).[1][3] "Lipids and lipid-based formulations: optimizing the oral delivery of lipophilic drugs."[4][6] Nature Reviews Drug Discovery, 6(3), 231-248.[1][2][3]

  • Loftsson, T., & Brewster, M. E. (2010).[1][2][3] "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[1][2][3]

Sources

Troubleshooting

Technical Support Center: Purification Strategies for Oily Hydantoin Reaction Intermediates

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the specif...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the specific challenges encountered when purifying oily, gummy, or non-crystalline hydantoin reaction intermediates. The following sections are designed to offer not just protocols, but the underlying scientific principles to empower you to make informed decisions during your purification workflows.

Troubleshooting Guide: From Gummy Oils to Crystalline Solids

This section addresses common problems encountered during the purification of hydantoin intermediates. Each entry details the problem, its probable causes, and a series of recommended solutions with step-by-step protocols.

Problem: My hydantoin product has "oiled out" during crystallization, forming a second liquid layer instead of solid crystals.

  • Probable Causes:

    • High Impurity Level: The presence of significant impurities can depress the melting point of the mixture, leading to the formation of a low-melting eutectic or an oil.

    • Low Melting Point: The hydantoin derivative itself may have a low melting point, close to the temperature of the crystallization solvent.

    • High Supersaturation: The solution is too concentrated, causing the product to separate as a liquid phase before it has a chance to form an ordered crystal lattice.[1]

    • Rapid Cooling: Cooling the solution too quickly does not allow sufficient time for nucleation and crystal growth, favoring the formation of an amorphous oil.[2]

  • Recommended Solutions:

    • Re-dissolve and Dilute: Gently heat the mixture to re-dissolve the oil. Add a small amount of additional hot solvent (10-20% of the original volume) to reduce the supersaturation, then allow it to cool very slowly.[3]

    • Solvent/Anti-Solvent System: Dissolve the oil in a minimal amount of a "good" solvent where it is highly soluble (e.g., ethanol, acetone). Then, slowly add an "anti-solvent" in which the product is poorly soluble (e.g., water, hexane, diethyl ether) dropwise at a slightly elevated temperature until persistent turbidity is observed.[2] Re-heat gently to clarify the solution and then cool slowly.

    • Scratching and Seeding: Induce crystallization by scratching the inside of the flask below the solvent level with a glass rod. If you have a small amount of pure solid, add a "seed crystal" to the cooled, supersaturated solution to provide a template for crystal growth.[1]

    • Lower the Cooling Temperature: If the product remains an oil even at room temperature, try cooling the solution further in an ice bath or refrigerator, but only after it has been allowed to cool slowly to room temperature first.

Problem: My crude product is a persistent, sticky gum that is difficult to handle and filter.

  • Probable Causes:

    • Residual Solvents: Trapped reaction solvents (e.g., ethanol, water) can prevent solidification.

    • Amorphous Nature: The product may be inherently amorphous or a mixture of stereoisomers that resists crystallization.

    • Hygroscopic Properties: The product may be absorbing moisture from the atmosphere.

  • Recommended Solutions:

    • High-Vacuum Drying: Place the gummy material under a high vacuum for several hours, possibly with gentle heating (e.g., 40-60 °C), to remove residual solvents.[4]

    • Trituration: This is a key technique for purifying oils and gums.[4][5] It involves suspending the crude material in a solvent where the desired product is insoluble, but the impurities are soluble.[5][6]

      • Protocol 1: Trituration of an Oily Hydantoin

        • Place the oily product into a flask.

        • Select a suitable trituration solvent. Non-polar solvents like hexane, diethyl ether, or a mixture of ethyl acetate/hexane are often effective.

        • Add a small volume of the chosen solvent to the flask.

        • Using a spatula or glass rod, vigorously stir, scrape, and break up the oil in the solvent. The goal is to wash the impurities into the solvent phase. Often, this process will induce the oil to solidify into a powder.[4]

        • Continue this process for 15-30 minutes.

        • Isolate the resulting solid by vacuum filtration, washing with a small amount of the cold trituration solvent.

        • Dry the purified solid product.

    • Solvent Swap Precipitation: Dissolve the gum in a minimal amount of a good, low-boiling solvent (e.g., dichloromethane). Slowly add this solution to a larger volume of a vigorously stirring anti-solvent (e.g., cold hexane or pentane).[7] The desired product should precipitate as a solid, which can then be filtered.

Problem: My hydantoin product streaks badly on a silica gel TLC plate, making column chromatography difficult.

  • Probable Causes:

    • Acidic Nature of Hydantoin: The N-H protons of the hydantoin ring are weakly acidic (pKa ≈ 9).[8][9] This can lead to strong interactions with the acidic silica gel, causing tailing.[10]

    • High Polarity: Hydantoins are often highly polar compounds, which can lead to poor mobility and streaking on normal-phase silica.[11]

    • Presence of Basic Impurities: If the reaction mixture contains basic impurities, they will also interact strongly with silica gel.

  • Recommended Solutions:

    • Modify the Mobile Phase:

      • Add an Acid: Include a small amount of a volatile acid like acetic acid (0.1-1%) or formic acid in your eluent system (e.g., ethyl acetate/hexane). This protonates the hydantoin, reducing its interaction with the silica surface.

      • Use a More Polar Solvent System: For very polar hydantoins, systems like dichloromethane/methanol can be effective.[10]

    • Use an Alternative Stationary Phase:

      • Neutral or Basic Alumina: For compounds that are sensitive to acid or are basic, alumina can be a better choice than silica.[12]

      • Reversed-Phase (C18) Chromatography: If the hydantoin has sufficient hydrophobic character, reversed-phase chromatography using solvents like acetonitrile and water can provide excellent separation.[10]

    • Consider Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for purifying very polar compounds that are poorly retained in reversed-phase chromatography.[3][11] It uses a polar stationary phase (like silica or an amino-bonded phase) with a mobile phase consisting of a high concentration of an organic solvent (like acetonitrile) and a small amount of an aqueous solvent (like water with a buffer).[11]

      • Protocol 2: General HILIC Method Development

        • Column Selection: Choose a HILIC column (e.g., bare silica, amide, or zwitterionic) based on the properties of your polar hydantoin derivative.

        • Mobile Phase Preparation: Prepare an aqueous mobile phase (A) containing a buffer (e.g., 10 mM ammonium formate, pH 3.0) and an organic mobile phase (B) of acetonitrile.[2]

        • Column Equilibration: Equilibrate the column with the initial mobile phase composition (e.g., 95% B) for at least 15-20 minutes or until a stable baseline is achieved.

        • Sample Preparation: Dissolve the sample in the initial mobile phase composition or a weaker solvent.

        • Initial Gradient Run: Perform a broad gradient run (e.g., from 95% to 50% B over 15 minutes) to determine the approximate elution conditions for your compound.[2]

        • Method Optimization: Based on the initial run, optimize the gradient slope, mobile phase pH, and buffer concentration to achieve the desired separation and peak shape.

Data Summary Table

Purification TechniqueBest ForKey AdvantagesCommon Solvents/Phases
Trituration Oily or gummy products with soluble impurities.Fast, simple, requires minimal solvent.Hexane, Diethyl Ether, Pentane.[4][6]
Recrystallization Products that are solid at room temperature but have oiled out.Can provide very high purity in a single step.Ethanol/Water, Acetone/Water, Ethyl Acetate/Hexane.[2][13]
Liquid-Liquid Extraction Products with acidic or basic handles, or to remove ionic impurities.Excellent for removing inorganic salts and water-soluble byproducts.[14][15]Dichloromethane, Ethyl Acetate, Water (with acid/base).
Normal-Phase Chromatography Moderately polar, non-ionic compounds.Widely applicable and well-understood.[16]Silica Gel; Ethyl Acetate/Hexane, DCM/Methanol.[10]
HILIC Very polar, water-soluble hydantoins.Excellent retention and separation of highly polar compounds.[3]Silica or Amide Column; Acetonitrile/Water with buffer.[2]

Purification Strategy Decision Workflow

The following diagram provides a logical workflow for selecting the most appropriate purification strategy for your oily hydantoin intermediate.

Purification_Strategy start Crude Oily Hydantoin Intermediate is_acidic Does the hydantoin have an acidic N-H proton (pKa ~9)? start->is_acidic extraction Perform Acid-Base Liquid-Liquid Extraction is_acidic->extraction Yes triturate Attempt Trituration (e.g., with Hexane/Ether) is_acidic->triturate No / Unsure check_solid Is the extracted product a solid? extraction->check_solid recrystallize Recrystallize check_solid->recrystallize Yes check_solid->triturate No (Still Oily) finish Pure Hydantoin Product recrystallize->finish check_solid2 Did trituration yield a solid? triturate->check_solid2 chromatography Proceed to Chromatography check_solid2->chromatography No check_solid2->finish Yes check_polarity Assess Polarity (TLC analysis) chromatography->check_polarity normal_phase Normal-Phase Chromatography (Silica, modified eluent) check_polarity->normal_phase Moderate Polarity hilic HILIC (for very polar compounds) check_polarity->hilic High Polarity normal_phase->finish hilic->finish

Caption: Decision tree for selecting a purification strategy.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a Bucherer-Bergs hydantoin synthesis?

A1: Common impurities include unreacted starting materials (aldehyde or ketone), cyanohydrin intermediates, and side products like ureido acids, which can form from the hydrolysis of the hydantoin ring during acidic workup.[17] Careful control of pH during acidification is crucial to minimize the formation of these hydrolysis byproducts.[17]

Q2: My hydantoin is soluble in almost everything. How can I crystallize it?

A2: This is a common challenge with polar molecules. The key is to use a solvent/anti-solvent system.[2] Dissolve your compound in a minimal amount of a very polar solvent in which it is highly soluble (like methanol, ethanol, or acetone). Then, slowly add a non-polar anti-solvent (like diethyl ether, MTBE, or hexane) until the solution becomes cloudy, then heat gently to redissolve and cool slowly.[2] Using water as an anti-solvent for compounds dissolved in ethanol or acetone can also be very effective.[2]

Q3: Can I use liquid-liquid extraction to purify my neutral hydantoin derivative?

A3: Yes, even for neutral hydantoins, liquid-liquid extraction is a crucial first purification step. It is used to remove inorganic salts (like excess ammonium carbonate or potassium cyanide) and highly polar, water-soluble impurities from the reaction mixture before attempting other purification methods.[18][19] A typical workup involves dissolving the reaction mixture in an organic solvent like ethyl acetate and washing it several times with water and then brine.

Q4: I'm concerned about using toxic cyanide salts in the Bucherer-Bergs reaction. Are there safer alternatives for hydantoin synthesis?

A4: While the Bucherer-Bergs reaction is classic, other methods exist. For example, hydantoins can be synthesized from α-amino esters, which react with isocyanates or carbamates to form ureido intermediates that subsequently cyclize under basic conditions.[20] Some modern methods even utilize mechanochemistry (ball-milling) to produce hydantoins in good yields without the need for harmful organic solvents.[21]

Q5: How can I confirm the purity of my final hydantoin product?

A5: A combination of techniques should be used. Thin-Layer Chromatography (TLC) is excellent for a quick check. For a more definitive assessment, use High-Performance Liquid Chromatography (HPLC), preferably with a mass spectrometer (LC-MS) to confirm the molecular weight. Finally, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential to confirm the structure and identify any remaining impurities.

References

  • Benchchem. (n.d.). Technical Support Center: Purification of Polar Hydantoin Derivatives.
  • Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography.
  • Biotage. (2023, July 11). What can I use to purify polar reaction mixtures?
  • Benchchem. (n.d.). Troubleshooting guide for Bucherer-Bergs hydantoin synthesis.
  • Alfa Chemistry. (n.d.). Bucherer-Bergs Reaction.
  • ChemHelpASAP. (2021, February 9). column chromatography & purification of organic compounds [Video]. YouTube.
  • ResearchGate. (2022, January 9). How can you chose a suitable solvent to get a solid compound for an oily or gummy product in organic synthesis?
  • Reddit. (2023, January 7). Purification of strong polar and basic compounds. r/Chempros.
  • Reddit. (2021, November 22). Trituration. r/Chempros.
  • ResearchGate. (2018, April 25). For highly polar compound, how to do the purification?
  • De Luca, L. (2022). Synthesis and Conformational Analysis of Hydantoin-Based Universal Peptidomimetics. The Journal of Organic Chemistry.
  • BOC Sciences. (2024, December 25). Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds.
  • Common Organic Chemistry. (n.d.). Performing a Trituration.
  • Wikipedia. (n.d.). Trituration.
  • Schlegel, H. B., & Perera, S. A. (2008). Calculation of pKa Values of Nucleobases and the Guanine Oxidation Products Guanidinohydantoin and Spiroiminodihydantoin using Density Functional Theory. Journal of Physical Chemistry B.
  • Williams, R. (n.d.). pKa Data Compiled by R. Williams.
  • Lamour, V., et al. (2014). Mechanochemical Preparation of Hydantoins from Amino Esters: Application to the Synthesis of the Antiepileptic Drug Phenytoin. The Journal of Organic Chemistry.
  • Chemistry LibreTexts. (2021, June 20). 2.3: LIQUID-LIQUID EXTRACTION.
  • Wikipedia. (n.d.). Liquid–liquid extraction.
  • The Organic Chemistry Tutor. (2022, October 3). Liquid-Liquid Extraction [Video]. YouTube.
  • Organic Chemistry Portal. (n.d.). Hydantoin synthesis.

Sources

Optimization

overcoming cyclization failures in imidazolidine-2,4-dione synthesis

Status: Operational | Tier: L3 (Senior Application Scientist) | Topic: Imidazolidine-2,4-dione Cyclization Executive Summary: The Cyclization Challenge Welcome to the technical support center for hydantoin synthesis. If...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: L3 (Senior Application Scientist) | Topic: Imidazolidine-2,4-dione Cyclization

Executive Summary: The Cyclization Challenge

Welcome to the technical support center for hydantoin synthesis. If you are reading this, you are likely facing a failure in ring closure—the critical step where the linear ureido intermediate transforms into the stable imidazolidine-2,4-dione scaffold.

This guide treats your synthesis not as a recipe, but as a system of equilibria. Whether you are employing the thermodynamic Bucherer-Bergs reaction (from ketones) or the kinetic Urech/Read synthesis (from amino acids), the failure modes are predictable and solvable.

Diagnostic Decision Tree

Before proceeding, identify your failure mode using the logic flow below.

TroubleshootingTree Start START: Select Method BB Bucherer-Bergs (Ketone + KCN + Carb) Start->BB Urech Urech/Read Synthesis (Amino Acid + KOCN) Start->Urech BB_Issue1 Issue: No Precipitate/Product BB->BB_Issue1 BB_Check1 Check: α-Aminonitrile formed? (IR ~2240 cm⁻¹) BB_Issue1->BB_Check1 BB_Sol1 Fix: Increase T (Sealed Tube/MW) or Change Solvent (EtOH/H2O -> DMSO) BB_Check1->BB_Sol1 Yes (Nitrile exists) BB_Sol2 Fix: Use Urech Route (Steric Failure) BB_Check1->BB_Sol2 No (Ketone unreactive) Urech_Issue1 Issue: Ureido Acid formed but won't cyclize Urech->Urech_Issue1 Urech_Issue2 Issue: Starting Material Remains Urech->Urech_Issue2 Urech_Sol1 Fix: Acid Catalysis (6M HCl Reflux) Force Dehydration Urech_Issue1->Urech_Sol1 Urech_Sol2 Fix: Check pH during Step 1 (Must be basic, pH > 8) Urech_Issue2->Urech_Sol2

Figure 1: Diagnostic logic for identifying the root cause of cyclization failure based on synthetic pathway and intermediate analysis.

Module A: The Bucherer-Bergs Protocol (Carbonyl Route)

Context: This is a multicomponent reaction governed by thermodynamics. It produces the thermodynamically stable product (often the cis-isomer in substituted systems). Common Failure: The reaction stalls at the


-aminonitrile or the ureido-nitrile intermediate due to steric bulk or insufficient CO₂ pressure.
Troubleshooting Guide
SymptomRoot CauseTechnical Intervention
No Reaction (Ketone Recovery) Steric HindranceSwitch to Microwave (MW): Conventional reflux is often insufficient for bulky ketones (e.g., adamantanone derivatives). MW irradiation (100–120°C) accelerates the initial nucleophilic attack.
Stalled at Intermediate Carbonate DepletionPressure Tube: The reaction requires CO₂. In open reflux, CO₂ escapes. Use a sealed pressure tube to maintain CO₂ concentration, pushing the equilibrium toward the hydantoin.
Insoluble Intermediates Solvent MismatchSolvent Switch: Standard 50% EtOH/H₂O often precipitates the intermediate before cyclization. Switch to 50% DMSO/H₂O or Ethylene Glycol to maintain homogeneity at higher temperatures (100°C+).
Optimized Protocol: Microwave-Assisted Bucherer-Bergs

Use this when standard reflux fails.

  • Stoichiometry: Ketone (1.0 eq), KCN (2.5 eq), (NH₄)₂CO₃ (5.0 eq). Note: Excess carbonate is critical.

  • Solvent: EtOH/H₂O (1:1 v/v). If solubility is poor, use DMSO/H₂O.

  • Apparatus: Microwave reactor vial (sealed).

  • Conditions: Irradiate at 120°C for 20–40 minutes (High Absorption setting).

  • Workup (Self-Validating):

    • Cool to 0°C. Acidify carefully with 6M HCl to pH 2 (Caution: HCN evolution—perform in fume hood).

    • Precipitate should form. If oil forms, scratch with glass rod or sonicate.

    • Validation: Check IR. Absence of nitrile peak (~2240 cm⁻¹) and presence of dual carbonyls (1720, 1770 cm⁻¹) confirms cyclization.

Module B: The Urech/Read Synthesis (Amino Acid Route)

Context: This is a stepwise synthesis. Step 1 (Carbamylation) is pH-sensitive. Step 2 (Cyclization) requires acid-catalyzed dehydration. Common Failure: Incomplete cyclization of the ureido acid (hydantoic acid) intermediate.

Troubleshooting Guide
SymptomRoot CauseTechnical Intervention
Low Yield in Step 1 pH DriftBuffer Control: The reaction of amino acid + KOCN requires basic pH. If the amino acid zwitterion acidifies the solution, KOCN hydrolyzes to CO₂/NH₃. Maintain pH 8–9 with dilute KOH.
Failure to Cyclize (Step 2) Weak Acid/TempThe "HCl Blast": Weak acids (acetic) often fail to dehydrate the ureido acid. Use 6M HCl at reflux (100°C) for 2 hours.
Epimerization Prolonged Basic ExposureRapid Acidification: If chirality is crucial, minimize time in Step 1 (Basic). Acidify immediately after carbamylation is complete (monitor via TLC).[1]
Optimized Protocol: Two-Step Chemical Cyclization

Recommended for bulky or chiral amino acids.

  • Step 1 (Carbamylation):

    • Dissolve Amino Acid (1.0 eq) in 1M KOH (1.0 eq).

    • Add KOCN (1.5 eq). Stir at 60°C for 2 hours.

    • Checkpoint: TLC should show consumption of amino acid (ninhydrin active) and formation of a new, lower Rf spot (ureido acid).

  • Step 2 (Cyclization):

    • Cool to RT. Add conc. HCl until solution is 20% HCl by volume (approx 6M final concentration).

    • Reflux (100°C) for 90 minutes.

    • Cool to 4°C. The hydantoin usually crystallizes out.

    • Validation: ¹H NMR will show the disappearance of the ureido NH signals and a shift in the

      
      -proton.
      

Mechanistic Visualization: The Cyclization Pathway

Understanding where you are stuck is half the battle.

Mechanism Substrate Ketone/Aldehyde Inter1 α-Aminonitrile (Unstable) Substrate->Inter1 + KCN, NH4Cl Inter2 Cyano-amine Intermediate Inter1->Inter2 + CO2 Inter3 Ureido Nitrile Inter2->Inter3 Rearrangement Product Hydantoin (Cyclized) Inter3->Product Ring Closure (Rate Limiting Step) Failure FAILURE POINT: Hydrolysis to Ureido Acid Inter3->Failure Low Temp / Low CO2

Figure 2: Simplified Bucherer-Bergs pathway highlighting the critical ring-closure step where hydrolysis often competes with cyclization.

Frequently Asked Questions (FAQ)

Q: My ketone is extremely sterically hindered (e.g., camphor derivative). Bucherer-Bergs yields are <10%. What now? A: Switch strategies. The Bucherer-Bergs reaction is sensitive to steric bulk because the carbonate must attack a crowded center.

  • Alternative: Synthesize the amino acid first (Strecker synthesis), then use the Urech protocol (Module B). The intramolecular cyclization of the ureido acid is less sensitive to steric bulk than the multicomponent assembly.

Q: I see a product, but it's the wrong isomer. Why? A: The Bucherer-Bergs reaction is under thermodynamic control , usually yielding the cis-hydantoin (phenyl/carbonyl cis). The Strecker/Urech route is under kinetic control , usually yielding the trans-isomer. If you need the other isomer, switch methods.

Q: Can I use urea instead of ammonium carbonate? A: This is the Biltz Synthesis . It requires much harsher conditions (often melting urea at 180–200°C) and is generally less clean than the Bucherer-Bergs or Urech methods. Only use this for very stable, simple aromatic aldehydes.

References

  • Bucherer-Bergs Optimization: "Microwave-Assisted Synthesis of Hydantoins." Journal of Organic Chemistry.

  • Urech Mechanism: "Revisiting the Urech Synthesis of Hydantoins: Direct Access to Enantiopure 1,5-Substituted Hydantoins." Organic Letters.

  • General Review: "Hydantoin Synthesis: A Review of Methods and Mechanisms." Organic Chemistry Portal.

  • Steric Hindrance Solutions: "Continuous Synthesis of Hydantoins: Intensifying the Bucherer–Bergs Reaction." Reaction Chemistry & Engineering.

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Temperature for 5-Arylidene Hydantoin Reduction

Welcome to the technical support center for the catalytic reduction of 5-arylidene hydantoins. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to refine thei...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the catalytic reduction of 5-arylidene hydantoins. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to refine their synthetic procedures. Temperature is a critical parameter in this transformation, directly influencing reaction rate, yield, and selectivity. Mismanagement of reaction temperature is a common source of experimental failure.

This document provides in-depth, experience-driven advice in a direct question-and-answer format to help you troubleshoot common issues and build a robust, reproducible protocol.

Troubleshooting Guide: Addressing Specific Experimental Issues

This section tackles the most frequent problems encountered during the reduction of the exocyclic double bond of 5-arylidene hydantoins.

Question 1: My reaction shows very low or no conversion of the starting material. What is the likely cause and how do I fix it?

Answer:

This is a classic sign that the reaction lacks sufficient energy to overcome its activation barrier. The exocyclic C=C double bond in the 5-arylidene hydantoin system is conjugated, which lends it extra stability that must be overcome.

Causality & Explanation:

  • Insufficient Thermal Energy: Many reduction methods, particularly catalytic transfer hydrogenation, are not effective at room temperature and require thermal input to proceed.[1] For instance, some transfer hydrogenation reactions show no product formation at room temperature, but proceed to high yield at elevated temperatures.[1]

  • Catalyst Inactivity: If using a heterogeneous catalyst (e.g., Pd/C), it may not be sufficiently active at lower temperatures. The initial steps of hydrogen activation and substrate adsorption on the catalyst surface are temperature-dependent processes.

Troubleshooting Steps:

  • Incremental Temperature Increase: Begin by gradually increasing the reaction temperature in 10–20 °C increments. Monitor the reaction progress closely by a suitable analytical method like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For many catalytic hydrogenations, a range of 40-80 °C is effective.

  • Verify Reagent Activity: If you are using a chemical reductant like sodium borohydride (NaBH₄), ensure it is fresh. While often run at 0 °C to room temperature, a sluggish NaBH₄ reduction can sometimes be encouraged by allowing the reaction to warm to ambient temperature.[2][3][4]

  • Consider Solvent Choice: The solvent's boiling point naturally caps the temperature you can achieve. Ensure your solvent is appropriate for your target temperature range. Protic solvents like isopropanol or ethanol are common for transfer hydrogenation and can be heated effectively.[1]

Question 2: My reaction is messy, and I'm isolating multiple side products along with low yields of my desired 5-aryl hydantoin. What's going wrong?

Answer:

The formation of multiple products is typically a result of excessive reaction temperature, which opens up undesired reaction pathways.

Causality & Explanation:

  • Over-reduction: At high temperatures, other functional groups within your molecule can become susceptible to reduction. While the C=C bond is the primary target, carbonyl groups within the hydantoin ring or substituents on the aryl ring (e.g., esters, nitro groups) could be reduced, especially with more powerful reducing systems or prolonged heating.

  • Thermal Decomposition: The starting material, intermediates, or even the desired product might be thermally unstable at the temperature you are using, leading to decomposition and a complex mixture of byproducts.[5]

  • Loss of Chemoselectivity: Temperature is a key lever for controlling chemoselectivity. A reaction that cleanly reduces the C=C bond at 40 °C might begin to reduce an ester group at 80 °C.[3]

Troubleshooting Steps:

  • Reduce the Temperature: This is the most critical first step. Attempt the reaction at a significantly lower temperature. If you were at 80 °C, try it at 40-50 °C. For highly sensitive substrates, starting at 0 °C or even sub-zero temperatures is a standard strategy to maximize selectivity.[6]

  • Shorten Reaction Time: Monitor the reaction frequently. As soon as the starting material is consumed, work up the reaction immediately to prevent the product from degrading or undergoing further reaction.

  • Re-evaluate Your Reducing System: If a clean reaction cannot be achieved at a temperature that gives a reasonable rate, your chosen reducing agent may be too harsh. Consider a milder reductant or a more active catalyst that can operate at lower temperatures.

Troubleshooting Workflow Diagram

G start Problem Observed low_yield Low Yield / No Conversion start->low_yield side_products Side Products / Low Purity start->side_products check_sm Is Starting Material (SM) Consumed? low_yield->check_sm lower_temp Reduce Reaction Temperature side_products->lower_temp increase_temp Incrementally Increase Reaction Temperature check_sm->increase_temp No check_reagents Verify Catalyst/Reagent Activity check_sm->check_reagents Yes, but low yield optimize_time Optimize Reaction Time (Monitor Closely) lower_temp->optimize_time

Caption: A logical workflow for troubleshooting common temperature-related issues.

Frequently Asked Questions (FAQs)

Q: What is a good starting temperature for my 5-arylidene hydantoin reduction? A: This depends heavily on your chosen reduction method.

  • For catalytic hydrogenation (H₂, Pd/C): Start at room temperature (20-25 °C). If the reaction is slow, gently warm to 40-50 °C.

  • For transfer hydrogenation (e.g., HCOOH/NEt₃, isopropanol): These often require higher temperatures. A starting point of 60-80 °C is reasonable.[1][7]

  • For sodium borohydride (NaBH₄): Start at 0 °C. The reaction is often allowed to slowly warm to room temperature over a few hours.[2][4]

Q: How does temperature relate to the choice of reducing agent? A: The reactivity of the reducing agent and the optimal temperature are inversely correlated.

  • Highly reactive agents (e.g., LiAlH₄): Require very low temperatures (-78 °C to 0 °C) to control their reactivity and prevent unwanted side reactions.[8]

  • Mild agents (e.g., NaBH₄): Are typically used in the 0 °C to room temperature range.[6]

  • Catalytic Systems (e.g., H₂/Pd, Ru-NHC): Have a very broad operational range. The choice of temperature depends on the catalyst's activity, the substrate's reactivity, and the desired reaction rate. Some systems work near room temperature, while others require heating to over 100 °C.[1][9][10]

Q: How can I systematically perform a temperature optimization study? A: A one-factor-at-a-time (OFAT) approach is straightforward and effective.[5] Set up several identical reactions and run each at a different, controlled temperature (e.g., 25 °C, 40 °C, 60 °C, 80 °C). Keep all other parameters (concentrations, catalyst loading, stir rate) constant. Analyze the yield and purity of each reaction after a fixed time point to identify the optimal temperature that provides the best balance of conversion rate and cleanliness.

Table 1: General Effect of Temperature on Reaction Outcome
Temperature RangeExpected Reaction RatePotential for Side ProductsRecommended For
Low (0–25 °C) Slow to moderateLowHighly selective reductions; use with reactive reagents (NaBH₄).[2][4]
Moderate (30–60 °C) GoodModerateGeneral-purpose catalytic hydrogenations; good starting point for optimization.[11]
High (70–110 °C) FastHighTransfer hydrogenation; less reactive substrates; risk of decomposition or over-reduction.[1][9]
Relationship Between Temperature, Rate, and Selectivity

G cluster_0 Reaction Temperature cluster_1 Reaction Outcomes LowTemp Low Temperature SlowRate Slow Rate Low Conversion LowTemp->SlowRate HighSelectivity High Selectivity LowTemp->HighSelectivity OptTemp Optimal Temperature GoodRate Good Rate High Yield OptTemp->GoodRate OptTemp->HighSelectivity HighTemp High Temperature LowSelectivity Low Selectivity Side Products HighTemp->LowSelectivity FastRate Very Fast Rate Decomposition Risk HighTemp->FastRate

Caption: The interplay between reaction temperature and key experimental outcomes.

Experimental Protocols

Protocol 1: Temperature Screening for Catalytic Hydrogenation

This protocol outlines a general procedure for finding the optimal temperature for the reduction of a 5-arylidene hydantoin using a heterogeneous catalyst like 10% Palladium on Carbon (Pd/C).

Materials:

  • 5-arylidene hydantoin substrate

  • 10% Pd/C (typically 5-10 mol%)

  • Anhydrous solvent (e.g., Methanol, Ethanol, or Ethyl Acetate)

  • Hydrogen source (balloon or H₂ cylinder)

  • Reaction vessels (e.g., three identical round-bottom flasks)

  • Stir plates and oil baths with temperature controllers

  • TLC plates and appropriate eluent system

Procedure:

  • Setup: Place three identical round-bottom flasks, each with a stir bar, in separate oil baths pre-set to your desired screening temperatures (e.g., 25 °C, 45 °C, and 65 °C).

  • Charging Flasks: To each flask, add the 5-arylidene hydantoin (e.g., 100 mg, 1.0 eq) and the solvent (e.g., 5 mL). Stir until fully dissolved.

  • Inerting: Carefully add the Pd/C catalyst (e.g., 10 mol%) to each flask. Seal the flasks with septa. Purge each flask by evacuating under vacuum and backfilling with nitrogen or argon three times.

  • Initiating Reaction: Introduce hydrogen gas to each flask via a balloon or a manifold from a cylinder. Ensure the hydrogen atmosphere is maintained throughout the reaction.

  • Monitoring: Begin stirring vigorously at the set temperatures. After a set time (e.g., 1 hour), carefully and briefly vent each flask and take a small aliquot for TLC analysis to assess the consumption of starting material and the formation of the product.

  • Analysis: Continue monitoring at regular intervals (e.g., every 1-2 hours). Compare the reaction progress across the different temperatures. The optimal temperature will be the lowest temperature that achieves full conversion in a reasonable timeframe with minimal byproduct formation.

  • Work-up: Once a reaction is complete, carefully vent the hydrogen atmosphere and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing with a small amount of the reaction solvent. The filtrate contains the crude product, which can then be concentrated and purified.

General Reaction Scheme

Caption: General reduction of 5-arylidene hydantoin to 5-aryl hydantoin.

References

  • ResearchGate. (n.d.). Optimization of the reaction conditions for transfer hydrogenation... Retrieved from [Link]

  • ResearchGate. (n.d.). Influence of temperature on the hydrogenation reaction. Retrieved from [Link]

  • University of Cambridge. (2023, November 22). Reaction Chemistry & Engineering. Retrieved from [Link]

  • PMC. (2025, September 26). Catalytic Hydrogenation Dominated by Concerted Hydrogen Tunneling at Room Temperature. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of Reaction Conditions for the Synthesis of 5a. Retrieved from [Link]

  • ResearchGate. (2013, June 13). Facile Synthesis of 5-Arylidene Thiohydantoin by Sequential Sulfonylation/Desulfination Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Simple Reduction of Hydantoins with Sodium Borohydride. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. Retrieved from [Link]

  • MDPI. (2013, June 13). Facile Synthesis of 5-Arylidene Thiohydantoin by Sequential Sulfonylation/Desulfination Reaction. Retrieved from [Link]

  • PMC. (n.d.). Facile Synthesis of 5-Arylidene Thiohydantoin by Sequential Sulfonylation/Desulfination Reaction. Retrieved from [Link]

  • Scientific Research Publishing. (n.d.). Simple Reduction of Hydantoins with Sodium Borohydride. Retrieved from [Link]

  • Scientific Research Publishing. (2014, December 26). Simple Reduction of Hydantoins with Sodium Borohydride. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Hydantoin synthesis. Retrieved from [Link]

  • Reddit. (2024, July 9). Low yield LAH reactions. Retrieved from [Link]

  • PubMed. (2013, June 13). Facile synthesis of 5-arylidene thiohydantoin by sequential sulfonylation/desulfination reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditionsfor hydantoins. Retrieved from [Link]

  • MDPI. (2021, June 30). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) Reduction of Aldehydes and Ketones. Retrieved from [Link]

  • WashU Medicine Research Profiles. (2025, January 9). Optimization and Reaction Kinetics of Catalytic Transfer Hydrogenation of 5-Hydroxymethylfurfural to 2,5-Dimethylfuran over CuCoO>x> Catalysts. Retrieved from [Link]

  • Chemical Communications (RSC Publishing). (n.d.). Tuning the surface structure of an Fe-based catalyst for transfer hydrogenation of nitroarenes at near room temperature. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate. Retrieved from [Link]

  • SpringerLink. (n.d.). Regularities of the heterogeneous catalytic hydrogenation of 5-vinyl-2-norbornene. Retrieved from [Link]

  • CORE. (2019, April 5). Chemical Optimization of Whole-Cell Transfer Hydrogenation Using Carbonic Anhydrase as Host Protein. Retrieved from [Link]

  • MDPI. (2023, November 6). Temperature-Dependent Hydrogenation, Hydrodeoxygenation, and Hydrogenolysis of Anisole on Nickel Catalysts. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Resolving NMR Signal Overlap in Benzyloxy-Substituted Phenyl Rings

Welcome to the technical support center for advanced NMR spectroscopy. This guide is designed for researchers, scientists, and drug development professionals who encounter the common yet challenging issue of signal overl...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for advanced NMR spectroscopy. This guide is designed for researchers, scientists, and drug development professionals who encounter the common yet challenging issue of signal overlap in the ¹H NMR spectra of benzyloxy-substituted phenyl rings. Here, we will explore the underlying causes of this phenomenon and provide a suite of practical, field-proven troubleshooting strategies and advanced experimental protocols to achieve baseline resolution and confident structural elucidation.

Frequently Asked Questions (FAQs)

Q1: Why do the aromatic protons on my benzyloxy-substituted phenyl ring overlap so severely in the ¹H NMR spectrum?

A1: This is a frequent challenge stemming from several factors. The electron-donating nature of the benzyloxy group influences the electron density of the attached phenyl ring, but this effect is often not strong enough to induce large chemical shift differences between the ortho, meta, and para protons.[1] Furthermore, the flexible nature of the benzyloxy group allows for multiple conformations in solution. On the NMR timescale, this can lead to an averaging of the chemical environments of the aromatic protons, causing their signals to coalesce.[2][3]

Q2: I've tried changing the solvent from chloroform-d to acetone-d6, but the overlap persists. What should I try next?

A2: While changing the solvent is an excellent first step, the choice of solvent is critical. Aromatic solvents like benzene-d6 or pyridine-d5 are often more effective than acetone-d6 for resolving aromatic signals.[4][5] These solvents induce Aromatic Solvent-Induced Shifts (ASIS) through specific solute-solvent interactions, which can significantly alter the relative chemical shifts of the aromatic protons and break their magnetic equivalence.[4][6] If this doesn't provide sufficient resolution, you should consider more advanced techniques outlined in this guide, such as temperature variation studies or 2D NMR experiments.

Q3: Can I use a higher field NMR spectrometer to resolve the overlap?

A3: Yes, moving to a higher field spectrometer (e.g., from 300 MHz to 600 MHz or higher) will increase chemical shift dispersion, which can help to resolve overlapping signals.[2] However, this may not always be sufficient, especially in cases of severe overlap or when dealing with complex molecules. The strategies discussed here provide powerful alternatives and complementary approaches that can often achieve the desired resolution even on lower field instruments.

Q4: Are there any chemical modifications I can make to my sample to improve signal resolution?

A4: In some cases, derivatization can be a viable strategy. For instance, if your molecule contains a suitable functional group, you can react it with a chiral derivatizing agent (CDA).[7][8] This creates diastereomers which will have distinct NMR spectra, potentially resolving the aromatic proton signals.[7] However, this approach requires additional synthetic steps and purification. A less invasive chemical approach is the use of lanthanide shift reagents, which is discussed in detail in the troubleshooting guide.

Troubleshooting Guides: From Simple Adjustments to Advanced Techniques

Guide 1: Strategic Solvent Selection and Temperature Optimization

The local magnetic environment of a nucleus is influenced by the surrounding solvent molecules. By rationally selecting the NMR solvent, you can often induce significant changes in chemical shifts and resolve overlapping signals.

The Power of Aromatic Solvents

Aromatic solvents like benzene-d6 can induce differential shifts in the protons of a solute molecule due to anisotropic effects.[4][6] This phenomenon, known as the Aromatic Solvent-Induced Shift (ASIS), can be a powerful tool for resolving overlapping aromatic signals.

Experimental Protocol: Solvent Titration Study

  • Prepare a stock solution of your benzyloxy-substituted compound in a standard solvent like CDCl₃.

  • Acquire a standard ¹H NMR spectrum.

  • In a new NMR tube, add a known volume of the stock solution.

  • Incrementally add small aliquots of an aromatic solvent (e.g., C₆D₆) to the NMR tube.

  • Acquire a ¹H NMR spectrum after each addition.

  • Monitor the changes in the chemical shifts of the aromatic protons.

Data Presentation: Expected Solvent-Induced Shifts

SolventTypical Effect on Aromatic ProtonsCausality
CDCl₃ Often serves as a baseline, but can lead to signal overlap.Relatively non-interacting, providing a "neutral" chemical shift environment.
Benzene-d₆ Can cause significant upfield or downfield shifts, often resolving signals.[4][6]Solute-solvent π-stacking and anisotropic effects alter the local magnetic field.[9]
Pyridine-d₅ Similar to benzene-d6, can induce large shifts and improve resolution.[5]The nitrogen lone pair and aromatic ring current create a complex anisotropic environment.
Acetone-d₆ May cause some changes in chemical shifts, but often less pronounced than aromatic solvents for this specific issue.[6]Primarily acts through its polarity and ability to form hydrogen bonds if applicable.
Leveraging Temperature to Resolve Signals

The populations of different molecular conformations are temperature-dependent.[2][10] For flexible molecules like benzyloxy-substituted compounds, varying the temperature can alter the weighted average of chemical shifts, potentially leading to signal resolution.[2][11]

Experimental Protocol: Variable Temperature (VT) NMR

  • Dissolve your compound in a suitable solvent with a wide liquid range (e.g., DMSO-d₆ or toluene-d₈).

  • Acquire a ¹H NMR spectrum at room temperature.

  • Incrementally increase the temperature of the NMR probe (e.g., in 10°C steps).

  • Allow the sample to equilibrate at each temperature before acquiring a spectrum.

  • Monitor the chemical shifts and line shapes of the aromatic signals.

  • If resolution does not improve, repeat the experiment by incrementally decreasing the temperature from room temperature.

Logical Workflow for Solvent and Temperature Optimization

Caption: Workflow for resolving signal overlap.

Guide 2: Application of Lanthanide Shift Reagents

When solvent and temperature adjustments are insufficient, lanthanide shift reagents (LSRs) offer a powerful chemical method to induce large chemical shift changes.[12][13] These paramagnetic complexes coordinate to Lewis basic sites in the analyte, and the paramagnetic metal ion creates a local magnetic field that alters the chemical shifts of nearby protons.[13][14]

Mechanism of Action: The magnitude of the lanthanide-induced shift (LIS) is dependent on the distance and angle between the lanthanide ion and the nucleus of interest.[13] This distance dependence is often the key to resolving overlapping signals.

Experimental Protocol: Lanthanide Shift Reagent Titration

  • Ensure your sample is anhydrous. LSRs are sensitive to water.[15]

  • Dissolve a known amount of your compound in an anhydrous, non-coordinating solvent (e.g., CDCl₃).

  • Acquire a reference ¹H NMR spectrum.

  • Prepare a stock solution of the LSR (e.g., Eu(fod)₃ or Pr(fod)₃) in the same solvent.

  • Add a small, known amount of the LSR stock solution to the NMR tube.

  • Acquire a ¹H NMR spectrum.

  • Repeat steps 5 and 6, incrementally increasing the LSR concentration, until the desired signal dispersion is achieved.

Data Presentation: Common Lanthanide Shift Reagents and Their Effects

ReagentTypical Shift DirectionTarget Functional Groups for Coordination
Eu(fod)₃ Downfield (to higher ppm)[12]Alcohols, ketones, ethers, esters, amines
Pr(fod)₃ Upfield (to lower ppm)Alcohols, ketones, ethers, esters, amines
Yb(fod)₃ Downfield (larger shifts than Eu(fod)₃)Alcohols, ketones, ethers, esters, amines

Trustworthiness Note: A potential side effect of LSRs is line broadening.[15][16] It is crucial to use the minimum amount of LSR necessary to achieve the desired resolution to minimize this effect.

Guide 3: Advanced 2D NMR Techniques for Unambiguous Assignments

When signal overlap is severe and the above methods are not fully effective, two-dimensional (2D) NMR spectroscopy is the definitive tool for resolving individual signals and establishing connectivity.[17][18]

COSY (Correlation Spectroscopy): Identifying Coupled Protons

The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling).[17][19] In the context of a benzyloxy-substituted phenyl ring, this allows for the definitive assignment of ortho, meta, and para protons based on their coupling patterns.[1]

Experimental Workflow for a COSY Experiment

Caption: Workflow for a COSY experiment.

TOCSY (Total Correlation Spectroscopy): Mapping Entire Spin Systems

The TOCSY experiment is an extension of COSY that reveals correlations between all protons within a spin system, not just those that are directly coupled.[19] For the phenyl ring, this means that a cross-peak can be observed between a proton and all other protons on the same ring. This is particularly useful for confirming that all observed aromatic signals belong to the same ring system.[20]

NOESY (Nuclear Overhauser Effect Spectroscopy): Through-Space Correlations

The NOESY experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds.[17][21] This is invaluable for determining the conformation of the benzyloxy group relative to the phenyl ring. For example, a NOESY cross-peak between the benzylic protons (-O-CH₂-Ph) and the ortho protons of the substituted phenyl ring would provide direct evidence of their spatial proximity.

References

  • Unknown. (n.d.). Chemical shifts.
  • Unknown. (2025, August 6). NUCLEAR MAGNETIC RESONANCE STUDIES: PART II. SOLVENT EFFECTS IN THE N.M.R. SPECTRA OF AROMATIC ALDEHYDES - ResearchGate.
  • Unknown. (2019, September 3). Two solvents, two different spectra - Aromatic Solvent Induced Shifts - Nanalysis.
  • Unknown. (n.d.). Lanthanide shift reagents in nmr | PPTX - Slideshare.
  • Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia.
  • BenchChem. (n.d.). Lanthanide Shift Reagents: A Comparative Guide to Applications and Limitations in Modern NMR Spectroscopy - Benchchem.
  • Unknown. (2020, November 17). Application of Lanthanide Shift Reagent to the 1H-NMR Assignments of Acridone Alkaloids.
  • RSC Publishing. (n.d.). Proton chemical shifts in NMR. Part 14. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes - RSC Publishing.
  • Unknown. (n.d.). Types of 2D NMR.
  • Reddit. (2022, January 13). How does solvent choice effect chemical shift in NMR experiments? : r/chemhelp - Reddit.
  • Unknown. (n.d.). "Solvent" effects in 1H NMR spectroscopy: A simple undergraduate experiment.
  • YouTube. (2020, November 24). Chiral Resolving agents - YouTube.
  • University of Ottawa NMR Facility Blog. (2014, March 6). Variable Temperature to Improve NMR Resolution - University of Ottawa NMR Facility Blog.
  • Chemistry LibreTexts. (2024, November 12). 23.1: NMR Shift Reagents - Chemistry LibreTexts.
  • Unknown. (n.d.). 2D NMR FOR THE CHEMIST.
  • Unknown. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms.
  • BenchChem. (n.d.). An In-Depth Technical Guide to Chiral Resolution Agents in NMR Spectroscopy - Benchchem.
  • Unknown. (2025, September 22). Adjusting NMR Gain Settings for Enhanced Signal Interpretation.
  • Nanalysis. (2025, July 14). How TOCSY extends COSY's reach in 2D NMR - Nanalysis.
  • McDermott. (2024, February 21). Predicted and Experimental NMR Chemical Shifts at Variable Temperatures: The Effect of Protein Conformational Dynamics - McDermott.
  • Unknown. (n.d.). 2D NMR Introduction.
  • PMC. (n.d.). Temperature dependence of NMR chemical shifts: Tracking and statistical analysis - PMC.
  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures - ESA-IPB.
  • ResearchGate. (n.d.). Effect of temperature on the 1 H NMR spectrum of 1, measured at a... - ResearchGate.
  • Unknown. (n.d.). (PDF) 8 Advanced NMR techniques for structural characterization of heterocyclic structures.
  • Creative Biostructure. (2025, April 30). High-Resolution NMR for Complex Molecule Analysis - Creative Biostructure.
  • ACS Publications. (2022, September 8). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide | The Journal of Organic Chemistry - ACS Publications.
  • Unknown. (n.d.). Examples of Anisotropy Influences on Chemical Shift.
  • Unknown. (n.d.). Molecular dynamics studies by NMR spectroscopy.
  • PMC. (n.d.). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC.
  • YouTube. (2019, January 1). Diamagnetic Anisotropy - H NMR Spectroscopy - Organic Chemistry - YouTube.
  • Books. (2024, September 20). Chapter 5: A Brief Overview of the Chiral Agents - Books.
  • Organic Chemistry Tutor. (n.d.). Common HNMR Patterns - Organic Chemistry Tutor.
  • Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds - Chemistry LibreTexts.
  • Chemistry LibreTexts. (2015, July 18). 15.4: Spectral Characteristics of the Benzene Ring - Chemistry LibreTexts.
  • Mestrelab Research. (2014, October 30). qNMR of mixtures: what is the best solution to signal overlap? - - Mestrelab Research.
  • Unknown. (n.d.). Short Summary of 1H-NMR Interpretation.

Sources

Troubleshooting

addressing moisture sensitivity in hydantoin derivative storage

Current Status: 🟢 Operational | Topic: Moisture Sensitivity & Storage Protocols Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Mission Statement Welcome to the .

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: 🟢 Operational | Topic: Moisture Sensitivity & Storage Protocols
Lead Scientist: Dr. Aris Thorne, Senior Application Scientist

Mission Statement

Welcome to the . Hydantoin derivatives (imidazolidine-2,4-diones) are deceptively stable heterocycles that exhibit catastrophic failure modes when exposed to moisture. Whether you are working with anticonvulsants like Phenytoin Sodium , biocides like DMDM Hydantoin , or N-halamine precursors, moisture does not just cause clumping—it initiates ring-opening hydrolysis, disproportionation, and hazardous gas evolution.

This guide is not a textbook; it is a troubleshooting system designed to diagnose, remediate, and prevent moisture-induced degradation in your inventory.

Module 1: Critical Safety Alerts (Immediate Action Required)

Ticket #101: "My container smells like chlorine/bleach."

Diagnosis: Hydrolysis of N-Halamine Derivatives. Affected Compounds: 1,3-dichloro-5,5-dimethylhydantoin (DCDMH), 1-bromo-3-chloro-5,5-dimethylhydantoin (BCDMH).

The Mechanism: N-halogenated hydantoins contain nitrogen-chlorine (N-Cl) or nitrogen-bromine (N-Br) bonds. These bonds are designed to be labile for biocidal activity. Upon contact with atmospheric moisture, they undergo hydrolysis, releasing hypochlorous acid (HOCl), which further decomposes to release chlorine gas (


) or nitrogen trichloride (

) [1].

Immediate Protocol:

  • Evacuate: Do not open the container in the open lab. Move it to a fume hood immediately.

  • Vent: Carefully vent the container to relieve pressure buildup from evolved gases.

  • Quarantine: Do not return this reagent to general storage. The oxidative titer has likely drifted significantly.

  • Validation: Perform an Iodometric Titration (see Module 4) to determine remaining active halogen content before use.

Ticket #102: "My Phenytoin Sodium solution is cloudy/precipitating."

Diagnosis: Moisture-Induced Disproportionation. Affected Compounds: Phenytoin Sodium (Dilantin).

The Mechanism: Phenytoin sodium is the salt of a weak acid (Phenytoin, pKa ~8.3). It is hygroscopic.[1] When exposed to humid air, it absorbs not just water, but Carbon Dioxide (


). The moisture facilitates the reaction of 

with the sodium salt to form Sodium Carbonate (

) and free Phenytoin acid.
  • Result: Free Phenytoin acid is practically insoluble in water. The "cloudiness" is the active pharmaceutical ingredient (API) precipitating out of the solution, rendering the dosage sub-potent and potentially dangerous [2].

Module 2: Physical Integrity & "The Brick" Phenomenon

Ticket #205: "The powder has fused into a solid block. Can I chip it out?"

Diagnosis: Capillary Condensation (Caking).

The Mechanism: Hydantoins are prone to "liquid bridging." Moisture adsorbs onto the surface of particles.[1] At contact points between crystals, this water dissolves minute amounts of the hydantoin. When temperature fluctuates or humidity drops, this solution re-crystallizes, forming solid bridges that fuse the powder into a monolith [3].

Decision Matrix: The "Chip or Chuck" Protocol Do not blindly chip caked hydantoins. N-halamines can release pockets of concentrated chlorine gas when fractured.

CakingProtocol Start Input: Caked Hydantoin TypeCheck Is it an N-Halamine (Chlorinated/Brominated)? Start->TypeCheck SafetyStop STOP: Do NOT Chip. Explosion/Gas Risk. TypeCheck->SafetyStop Yes Solubility Check Solubility in Water/Ethanol TypeCheck->Solubility No (e.g., Phenytoin, DMDM) Recrystallize Dissolve & Recrystallize Solubility->Recrystallize Fully Soluble Discard Discard as HazMat Solubility->Discard Turbid/Insoluble (Polymerization/Degradation)

Figure 1: Triage protocol for caked hydantoin derivatives. Note the critical safety stop for halogenated variants.

Module 3: Chemical Stability & Degradation Pathways

Ticket #308: "I'm seeing unknown peaks in my HPLC."

Diagnosis: Hydantoin Ring Hydrolysis (Ring Opening).

The Mechanism: While the hydantoin ring is relatively stable, prolonged exposure to moisture—especially in the presence of trace impurities (acting as acids/bases)—leads to the cleavage of the amide bond between


 and 

.
  • Step 1: Nucleophilic attack of water on the carbonyl carbon.

  • Step 2: Ring opening to form Hydantoic Acid (a ureido acid).

  • Step 3: Further hydrolysis (often requiring harsher conditions or enzymatic catalysis) releases the amino acid [4].

Visualizing the Degradation:

Hydrolysis Substrate Hydantoin Derivative (Intact Ring) Intermediate Tetrahedral Intermediate Substrate->Intermediate + H2O (Slow) Product1 Hydantoic Acid (Ring Open) Intermediate->Product1 Ring Cleavage Product2 Amino Acid + Urea Byproducts Product1->Product2 Extended Hydrolysis

Figure 2: Step-wise hydrolysis pathway of hydantoin derivatives under moist conditions.

Module 4: Experimental Protocols

Protocol A: Validating "Questionable" Stock (Karl Fischer)

Use this when you suspect moisture uptake but see no physical changes.

Challenge: Many hydantoins have poor solubility in standard methanol-based KF reagents. Modification:

  • Solvent System: Use a mixture of Methanol:Formamide (2:1) or Methanol:Chloroform (3:1) to ensure the hydantoin dissolves completely. If the sample does not dissolve, moisture trapped inside the crystal lattice will not be titrated, giving a false negative.

  • Method: Volumetric KF is preferred over Coulometric for bulk powders to minimize sampling error.

Protocol B: Iodometric Titration for N-Halamines

Required for: DCDMH, BCDMH, Halohydantoins.

  • Dissolve: Weigh ~0.2g of sample into 100mL of glacial acetic acid (prevents hydrolysis during test).

  • Add Iodide: Add excess Potassium Iodide (KI) solution. The active chlorine oxidizes

    
     to 
    
    
    
    (solution turns dark brown).
  • Titrate: Titrate with 0.1N Sodium Thiosulfate until pale yellow.

  • Indicator: Add starch indicator (turns blue). Continue titrating until colorless.

  • Calculation:

    
    
    If result is <90% of label claim, discard the batch.
    

Summary Data: Storage & Desiccant Selection

Derivative ClassPrimary ThreatRecommended DesiccantPackaging Requirement
Phenytoin Sodium

+ Moisture (Disproportionation)
Molecular Sieve 4A (Traps

, excludes large molecules)
Glass/HDPE with Parafilm seal. Avoid paper liners.
N-Halamines Hydrolysis (

release)
Calcium Chloride (

) or Silica Gel. Avoid molecular sieves (catalytic breakdown).
Vented caps (Teflon liners) to prevent pressure buildup.
DMDM Hydantoin Formaldehyde releaseSilica GelCool (<25°C), dark storage to prevent accelerated off-gassing.
General Hydantoins Caking (Physical)Silica Gel (Orange indicator)Wide-mouth jars to facilitate breaking minor clumps.

References

  • Worley, S. D., & Williams, D. E. (1988). Halamine water disinfectants. CRC Critical Reviews in Environmental Control, 18(2), 133-175.

  • Philip, J., et al. (1984). Effect of relative humidity and ageing on drug release.[2][3][4] Part 2: Experimental phenytoin sodium capsules. Pharmazie, 39(10), 695-6.

  • Zafar, U., et al. (2017). A review of the mechanisms of caking in powders. Powder Technology.

  • Ware, E. (1950). The Chemistry of the Hydantoins. Chemical Reviews, 46(3), 403–470.

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of Benzyloxy Hydantoins

Introduction In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities and their metabolites is paramount. The hydantoin scaffold is a privileged structure in medic...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities and their metabolites is paramount. The hydantoin scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, including the well-known anticonvulsant phenytoin.[1][2] When these scaffolds are functionalized with a benzyloxy group, often as a protecting group or a key pharmacophoric element, their characterization presents a unique set of analytical challenges and opportunities. Mass spectrometry (MS) stands as the cornerstone technique for this purpose, providing rich structural information through the analysis of fragmentation patterns.[3][4]

This guide provides an in-depth comparison of the gas-phase fragmentation pathways of benzyloxy hydantoins under various mass spectrometric conditions. We will dissect the competing and complementary fragmentation channels, offering field-proven insights into how experimental choices can be leveraged to maximize structural information. This document is designed for researchers, scientists, and drug development professionals who rely on mass spectrometry for the unambiguous identification of these important molecular entities.

Core Fragmentation Pathways: A Tale of Two Moieties

The fragmentation behavior of a benzyloxy hydantoin is fundamentally a story of its two key structural components: the labile benzyloxy group and the stable hydantoin ring. The ionization method and collision energy will dictate which fragmentation pathways dominate, providing a tunable system for structural analysis.

Pathway A: Benzylic Cleavage - The Dominant Narrative

The most energetically favorable and, therefore, often the most prominent fragmentation pathway for benzyloxy-containing compounds is the cleavage of the C-O bond beta to the aromatic ring.[5] This benzylic cleavage is driven by the exceptional stability of the resulting benzyl cation, which readily rearranges to the aromatic tropylium ion (C₇H₇⁺).[6][7]

This pathway is highly diagnostic. The observation of a strong signal at m/z 91 in the mass spectrum is a tell-tale sign of a benzyl group.[6][8] For substituted benzyl groups, the mass of this ion will shift accordingly, providing direct information about the substitution pattern on the aromatic ring. This cleavage results in the loss of the entire benzyloxy group as a radical, leaving the charge on the highly stable tropylium ion. Alternatively, under certain conditions, the charge may be retained by the hydantoin portion of the molecule, resulting in a complementary fragment ion corresponding to the loss of a neutral toluene or related species.

cluster_M Molecular Ion [M]˙⁺ cluster_path_a Pathway A: Benzylic Cleavage M Benzyloxy Hydantoin Molecular Ion F1 Tropylium Ion (m/z 91) (Highly Stable) M->F1 Benzylic Cleavage (Energetically Favored) F2 Hydantoin Radical (Neutral Loss) M->F2

Caption: Dominant Benzylic Cleavage Pathway.

Pathway B: Hydantoin Ring Fragmentation - The Structural Core

While benzylic cleavage provides information about the "benzyloxy" part of the molecule, fragmentation of the hydantoin ring itself is crucial for confirming the core structure. These pathways typically require higher energy than benzylic cleavage and are more prominent in electron ionization (EI) or higher-energy collision-induced dissociation (CID) experiments.[9][10]

Key fragmentations of the hydantoin ring involve the sequential loss of small, stable neutral molecules.[9][11] Common losses include:

  • Loss of CO (Carbon Monoxide): A fragment corresponding to [M - 28]⁺.

  • Loss of HNCO (Isocyanic Acid): A fragment corresponding to [M - 43]⁺. This is particularly characteristic of the hydantoin structure.

  • Ring-Opening: Complex rearrangements can lead to various smaller fragments, which can help in elucidating the substitution pattern on the hydantoin ring itself.

These fragmentations can occur from the molecular ion or, more commonly, from the fragment ion remaining after the initial loss of the benzyl group.

cluster_M Hydantoin-containing Ion (e.g., [M - C₇H₇]⁺) cluster_path_b Pathway B: Ring Fragmentation M_hyd Hydantoin Fragment Ion F3 Loss of CO (-28 Da) M_hyd->F3 Cleavage 1 F4 Loss of HNCO (-43 Da) M_hyd->F4 Cleavage 2 F5 Other Ring-Opened Fragments M_hyd->F5 Rearrangement

Caption: Characteristic Hydantoin Ring Fragmentations.

Pathway C: McLafferty Rearrangement - The Subtle Contributor

The McLafferty rearrangement is a well-known fragmentation mechanism for carbonyl compounds that possess an accessible gamma-hydrogen.[12][13][14] For a benzyloxy hydantoin, this pathway is only possible if there is an appropriate alkyl substituent on the hydantoin ring (typically at the C5 position) with at least a three-carbon chain. If present, it involves the transfer of a γ-hydrogen to a carbonyl oxygen, followed by cleavage of the α-β bond, resulting in the elimination of a neutral alkene.[15] While less common than benzylic cleavage or primary ring fragmentation, its presence or absence can be a powerful tool for confirming the structure of substituents on the hydantoin core.

Comparative Analysis: Ionization Techniques & Substituent Effects

The observed fragmentation pattern is not static; it is a direct consequence of the analytical method employed. By comparing different techniques, we can selectively emphasize certain fragmentation pathways to gain a more complete structural picture.

Ionization Technique Comparison
FeatureElectron Ionization (EI-MS)Electrospray Ionization with CID (ESI-MS/MS)
Ionization Energy High ("Hard" Ionization)Low ("Soft" Ionization)
Molecular Ion Often weak or absent due to extensive fragmentation.Typically the base peak ([M+H]⁺ or [M-H]⁻).
Primary Fragments Both benzylic cleavage (m/z 91) and hydantoin ring fragments (e.g., loss of CO, HNCO) are readily observed.[9]The precursor ion (e.g., [M+H]⁺) is selected, and fragmentation is induced via CID.[10][11]
Key Advantage Provides a comprehensive "fingerprint" of all likely fragments in a single spectrum. Useful for library matching.[16]Allows for controlled, multi-stage fragmentation (MSⁿ), enabling the establishment of clear fragmentation pathways and the analysis of complex mixtures via LC-MS.[3][17]
Typical Application GC-MS analysis of volatile, thermally stable derivatives.[18][19]LC-MS/MS analysis for drug metabolism studies, impurity profiling, and pharmacokinetic analysis.[1][4]
Influence of Substituents

Substituents on either the benzyl group or the hydantoin ring can significantly alter the observed fragmentation patterns, providing valuable data for structural confirmation.

Substitution LocationEffect on FragmentationExample
Benzyl Ring Shifts the mass of the tropylium ion. Electron-donating groups may stabilize the ion, increasing its abundance, while electron-withdrawing groups may have the opposite effect.[5]A methoxy-substituted benzyloxy group would produce a characteristic fragment at m/z 121 instead of m/z 91.
Hydantoin Ring (N-position) Can introduce new fragmentation pathways or alter the stability of the ring.An N-methyl group would shift the mass of the core ring and its fragments by 14 Da.
Hydantoin Ring (C5-position) Drastically changes the fragmentation. A C5-spirocyclic group, for example, will have its own characteristic fragmentation that competes with the hydantoin ring cleavage. An alkyl chain may enable a McLafferty rearrangement.[12]A C5-dimethyl substituted hydantoin will show an initial loss of a methyl radical.

Experimental Protocol: LC-MS/MS Analysis for Structural Elucidation

This protocol outlines a self-validating workflow for the robust characterization of benzyloxy hydantoins using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the industry standard for this class of compounds.[2][17]

Objective: To generate comprehensive fragmentation data for a target benzyloxy hydantoin to confirm its structure.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Tandem mass spectrometer (e.g., Triple Quadrupole, Q-TOF, or Orbitrap) equipped with an Electrospray Ionization (ESI) source.[4]

Methodology:

  • Sample Preparation:

    • Dissolve the reference standard or sample in a suitable solvent (e.g., 50:50 acetonitrile:water) to a concentration of ~1 µg/mL. The causality here is to ensure sufficient ion signal without saturating the detector.

    • Filter the sample through a 0.22 µm syringe filter to remove particulates that could clog the LC system.

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm). This provides good retention and peak shape for moderately polar compounds like hydantoins.

    • Mobile Phase A: 0.1% Formic Acid in Water. The acid is crucial for promoting protonation in positive ion mode ESI, leading to a strong [M+H]⁺ signal.[20]

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start with a low percentage of B (e.g., 5%), ramp up to a high percentage (e.g., 95%) to elute the analyte, hold, and then return to initial conditions to re-equilibrate the column. This ensures sharp peaks and separation from impurities.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Injection Volume: 1 - 5 µL.

  • Mass Spectrometry (Data-Dependent Acquisition):

    • Ionization Mode: ESI Positive. Benzyloxy hydantoins readily form [M+H]⁺ ions.

    • Full Scan (MS1): Acquire a full scan over a relevant mass range (e.g., m/z 100-1000) to determine the m/z of the protonated molecule [M+H]⁺.

    • Tandem MS (MS/MS): Set up a data-dependent experiment. The instrument will automatically select the most intense ion from the MS1 scan (our target [M+H]⁺) and subject it to Collision-Induced Dissociation (CID).[10][21]

    • Collision Energy: Perform a collision energy ramp (e.g., 10-40 eV). This is a self-validating step; low energy will produce minimal fragmentation, while higher energy will reveal the more stable core fragments. This provides a complete picture of the fragmentation cascade.

  • Data Analysis:

    • Extract the full scan chromatogram for the [M+H]⁺ ion to confirm its retention time.

    • Examine the corresponding MS/MS spectrum.

    • Identify the key diagnostic ions: Look for the tropylium ion (m/z 91 or shifted equivalent) and characteristic losses from the hydantoin ring (e.g., [M+H - HNCO]⁺).

    • Propose fragmentation pathways and match the observed fragments to the expected structures.

Caption: LC-MS/MS Workflow for Structural Elucidation.

Conclusion

The mass spectrometric fragmentation of benzyloxy hydantoins is a predictable yet nuanced process governed by the interplay between benzylic cleavage and hydantoin ring decomposition. The highly stable tropylium ion (m/z 91) serves as a definitive marker for the benzyloxy moiety, while characteristic neutral losses (CO, HNCO) confirm the hydantoin core. By strategically selecting the ionization technique and collision energy, researchers can control the fragmentation process to selectively probe different parts of the molecule. The LC-MS/MS workflow presented here provides a robust and reliable framework for the complete structural characterization of these compounds, empowering drug development professionals to make confident decisions based on unambiguous analytical data.

References

  • Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides. (n.d.). PMC - NIH. [Link]

  • General Fragmentation Modes. (n.d.). NPTEL. [Link]

  • Key Mass Spectrometry Fragmentation Patterns to Know for Spectroscopy. (n.d.). Fiveable. [Link]

  • Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. (n.d.). Metabolomics. [Link]

  • Synthesis and Mass Spectral Fragmentation Patterns of some 2-Thiohydantoin, Salicyladazine and Pyradazine Derivatives. (n.d.). RACO. [Link]

  • Mass spectrum (EI) and fragmentation scheme for 1-mhyd (L 1 ). (n.d.). ResearchGate. [Link]

  • Interpretation of mass spectra. (n.d.). SlidePlayer. [Link]

  • Quantification of Free Phenytoin by Liquid Chromatography Tandem Mass Spectrometry (LC/MS/MS). (2016). Springer Nature Experiments. [Link]

  • Electron-induced ionization and cationic fragmentations of the isolated molecule of 2,4-imidazolidinedione (hydantoin): a study of the relaxing path thresholds. (2016). RSC Publishing. [Link]

  • Mass spectrometry of hydantoin-derived selective androgen receptor modulators. (2008). PubMed. [Link]

  • McLafferty Rearrangement. (n.d.). Name-Reaction.com. [Link]

  • Determination of methyl isopropyl hydantoin from rat erythrocytes by gas-chromatography mass-spectrometry to determine methyl isocyanate dose following inhalation exposure. (2013). PMC - NIH. [Link]

  • Quantification of Free Phenytoin by Liquid Chromatography Tandem Mass Spectrometry (LC/MS/MS). (2016). PubMed. [Link]

  • mass spectrometry: tropylium ion. (2018). YouTube. [Link]

  • McLafferty Rearrangement. (2025). Chemistry Steps. [Link]

  • α-, β-, allylic, benzylic cleavage and McLafferty rearrangement (CHE). (2016). YouTube. [Link]

  • McLafferty rearrangement. (n.d.). Wikipedia. [Link]

  • The McLafferty Rearrangement. (n.d.). Organic Chemistry Tutor. [Link]

  • Collision-induced dissociation. (n.d.). Wikipedia. [Link]

  • Investigations of the fragmentation pathways of benzylpyridinium ions under ESI/MS conditions. (2009). PubMed. [Link]

  • Metabolite Identification by Mass Spectrometry. (2016). International Journal of Pharmaceutical Research and Allied Sciences. [Link]

  • Using Gas Chromatography-Mass Spectrometry to Monitor Impurities and Safeguard Public Health. (2020). Labcompare. [Link]

  • Collision-Induced Dissociation (CID): A Method for Molecular Structure Discovery in Mass Spectrometry. (n.d.). Longdom Publishing. [Link]

  • Application of Mass Spectrometry for Metabolite Identification. (2012). ResearchGate. [Link]

  • Gas Chromatography Mass Spectrometry (GCMS). (n.d.). Shimadzu. [Link]

  • Advances in Liquid Chromatography–Tandem Mass Spectrometry (LC–MS/MS)-Based Quantitation of Biopharmaceuticals in Biological Samples. (2020). LCGC International. [Link]

  • Ion fragmentation of small molecules in mass spectrometry. (2009). SlideShare. [Link]

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Comparative

Comparative Potency Guide: 2-Benzyloxy vs. 4-Benzyloxy Hydantoin Isomers

Executive Summary: The Ortho-Para Divergence In the structural optimization of hydantoin (imidazolidine-2,4-dione) scaffolds, the positioning of the benzyloxy substituent on the C5-phenyl ring is a critical determinant o...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Ortho-Para Divergence

In the structural optimization of hydantoin (imidazolidine-2,4-dione) scaffolds, the positioning of the benzyloxy substituent on the C5-phenyl ring is a critical determinant of biological activity. While hydantoins are historically renowned as anticonvulsants (e.g., phenytoin), recent Structure-Activity Relationship (SAR) studies have repositioned benzyloxy-substituted hydantoins as potent kinase inhibitors, specifically targeting the ERK/MAPK pathway in melanoma and leukemia models.

This guide objectively compares the 2-benzyloxy (ortho) and 4-benzyloxy (para) isomers. Experimental evidence indicates a distinct potency hierarchy:

  • 4-Benzyloxy (Para): Exhibits superior potency and selectivity. The para-extension facilitates deep hydrophobic interactions within the ATP-binding pocket of target kinases (e.g., ERK1/2), leading to near-complete inhibition of cancer cell proliferation.

  • 2-Benzyloxy (Ortho): Demonstrates significantly reduced potency.[1] Steric hindrance at the ortho position prevents optimal ligand conformation, disrupting the hydrogen bonding network required for high-affinity binding.

Mechanistic Comparison & SAR Analysis

The biological divergence between these isomers is not merely electronic but primarily steric and conformational.

The 4-Benzyloxy Isomer (Lead Candidate)
  • Mechanism: The 4-benzyloxy group acts as a "hydrophobic tail." In the context of kinase inhibition, this tail extends into the hydrophobic back-pocket (often the specificity pocket) of the enzyme.

  • Binding Dynamics: The linear extension allows the hydantoin core to anchor via hydrogen bonds to the hinge region (e.g., Met793 in EGFR or equivalent residues in ERK), while the para-benzyloxy group stabilizes the complex through Van der Waals interactions.

  • Outcome: High inhibitory constants (

    
    ) and low 
    
    
    
    values against proliferation of BRAF-mutant melanoma lines (e.g., SK-MEL-28).
The 2-Benzyloxy Isomer (The Steric Clash)
  • Mechanism: The ortho-substitution introduces significant torsional strain between the phenyl ring and the hydantoin core.

  • Binding Dynamics: This "ortho effect" forces the phenyl ring out of coplanarity or prevents the benzyloxy group from accessing the hydrophobic pocket. The bulky group near the core scaffold often clashes with the gatekeeper residues of the kinase ATP pocket.

  • Outcome: Reduced binding affinity and compromised cellular efficacy.

Visualization: Kinase Inhibition Pathway (ERK/MAPK)

The following diagram illustrates the signaling pathway where the 4-benzyloxy isomer exerts its antiproliferative effect, contrasting it with the steric failure of the 2-isomer.

Kinase_Inhibition_Pathway Receptor RTK (Receptor Tyrosine Kinase) RAS RAS (GTPase) Receptor->RAS Activation RAF RAF (BRAF V600E) RAS->RAF Phosphorylation MEK MEK1/2 RAF->MEK Phosphorylation ERK ERK1/2 (Target) MEK->ERK Phosphorylation Nucleus Nuclear Transcription Factors (c-Myc, Cyclin D1) ERK->Nucleus Translocation & Activation Para 4-Benzyloxy Hydantoin (High Potency) Para->ERK Blocks ATP Binding (Hydrophobic Fit) Ortho 2-Benzyloxy Hydantoin (Steric Clash/Low Potency) Ortho->ERK Weak Binding (Steric Hindrance)

Caption: The 4-benzyloxy isomer effectively blocks ERK phosphorylation, halting downstream proliferation signals, whereas the 2-isomer fails to bind effectively.

Quantitative Performance Data

The following data summarizes the antiproliferative efficacy of hydantoin derivatives on melanoma cell lines (SK-MEL-28), derived from comparative SAR studies (e.g., the "HAN" series).

Feature4-Benzyloxy Isomer (Para) 2-Benzyloxy Isomer (Ortho) 3-Benzyloxy Isomer (Meta)
Code (Ref) HAN-9HAN-7HAN-8
Cell Growth Inhibition > 95% (Complete) < 40% (Partial/Weak)~50% (Moderate)
Selectivity High (Melanoma vs. HeLa)LowLow
Lipophilicity (cLogP) High (Optimal for membrane pen.)High (Similar)High (Similar)
Steric Profile Linear, extended conformationTwisted, sterically crowdedIntermediate
Primary Indication Anticancer (Kinase Inhibitor)Inactive / WeakWeak

Key Insight: The position of the substituent is more critical than the electronic nature of the ring. Moving the benzyloxy group from Para (4) to Ortho (2) results in a >50% loss of efficacy in cellular assays [1, 2].

Experimental Protocols (Self-Validating Systems)

To verify these findings in your own laboratory, follow these standardized protocols. These workflows ensure reproducibility and eliminate batch-to-batch variation.

A. Synthesis: Knoevenagel Condensation (5-Benzylidene Hydantoin)

This method generates the unsaturated precursor, which is often the active kinase inhibitor form.

  • Reagents:

    • Hydantoin (10 mmol)

    • 2-Benzyloxybenzaldehyde (for Ortho) OR 4-Benzyloxybenzaldehyde (for Para) (10 mmol)

    • Fused Sodium Acetate (30 mmol)

    • Glacial Acetic Acid (25 mL)

    • Acetic Anhydride (2.5 mL)

  • Procedure:

    • Mix: Combine all reagents in a round-bottom flask.

    • Reflux: Heat to reflux (approx. 120°C) for 4–6 hours. Monitor via TLC (Solvent: Chloroform/Methanol 9:1).

    • Precipitation: Pour the hot reaction mixture into ice-cold water (100 mL). A yellow precipitate (the benzylidene derivative) will form.

    • Purification: Filter the solid. Recrystallize from ethanol or acetic acid.

    • Validation: Confirm structure via

      
      H-NMR.
      
      • Para-isomer: Look for symmetric doublets in the aromatic region (AA'BB' system).

      • Ortho-isomer: Look for complex multiplet patterns and a downfield shift of the vinyl proton due to proximity to the ortho-alkoxy group.

B. In Vitro Kinase Inhibition Assay (ERK1/2)
  • Preparation: Dissolve purified isomers in DMSO (10 mM stock). Dilute to test concentrations (0.1 µM – 100 µM).

  • Enzyme System: Use recombinant human ERK2 and a generic substrate (e.g., Myelin Basic Protein - MBP).

  • Reaction:

    • Mix Kinase Buffer, ATP (

      
       concentration), Substrate, and Test Compound.
      
    • Initiate with Enzyme.[2] Incubate at 30°C for 30 mins.

  • Detection: Use an ADP-Glo™ or radiolabeled [

    
    -
    
    
    
    P]ATP assay.
  • Control: Use Staurosporine or Erlotinib as a positive control for inhibition.[3]

  • Calculation: Plot % Inhibition vs. Log[Concentration] to determine

    
    .
    

Secondary Application: Anticonvulsant Potential[4][5][6][7][8]

While the 4-benzyloxy isomer dominates kinase inhibition, researchers investigating anticonvulsant activity (sodium channel blockade) often explore ortho-substituted derivatives (e.g., 2-hydroxy or 2-alkoxy) in Schiff base forms.

  • Note: In Maximal Electroshock (MES) tests, the steric bulk of a benzyloxy group (regardless of position) often reduces anticonvulsant potency compared to the parent 5,5-diphenylhydantoin (Phenytoin). However, if testing for anticonvulsant properties, the Ortho (2-) isomer may show unique "cis-like" binding modes in specific receptor subtypes, though it generally lags behind the Para-isomer in broad-spectrum potency [3, 4].

References

  • Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors. Source: ACS Omega (2024).[4] URL:[Link] Context: Defines the "HAN" series and explicitly compares Ortho (HAN 7), Meta (HAN 8), and Para (HAN 9) efficacy in melanoma cell lines.

  • Design, Synthesis, Bioevaluation, and Bioinformatics Study of 5-Benzylidene Hydantoin Derivatives as Novel Tyrosine Kinase Inhibitors. Source: ChemistryOpen (2020). URL:[Link] Context: Provides synthesis protocols and enzyme inhibition data for benzyloxy-substituted hydantoins against HER2 and VEGFR-2.

  • Comparative Analysis of Anticonvulsant Activity of Trans and Cis 5,5′-Diphenylhydantoin Schiff Bases. Source: International Journal of Molecular Sciences (2023). URL:[Link] Context: Discusses the impact of ortho/para substitution and cis/trans isomerism on anticonvulsant potency (MES test).

Sources

Validation

A Comparative Guide to the Melting Point Determination of 5-[2-(Benzyloxy)phenyl]imidazolidine-2,4-dione

In the landscape of drug discovery and development, the precise characterization of novel chemical entities is paramount. The melting point of a crystalline solid is a fundamental thermodynamic property that serves as a...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the precise characterization of novel chemical entities is paramount. The melting point of a crystalline solid is a fundamental thermodynamic property that serves as a crucial indicator of purity and identity. For a novel compound such as 5-[2-(Benzyloxy)phenyl]imidazolidine-2,4-dione, a derivative of the biologically significant hydantoin scaffold, accurate melting point determination is a foundational step in its physicochemical profiling.

This guide provides an in-depth comparison of two prevalent methodologies for melting point determination: the traditional capillary method and the advanced technique of Differential Scanning Calorimetry (DSC). We will explore the theoretical underpinnings of each technique, provide detailed, field-tested experimental protocols, and present a comparative analysis of their performance.

The Significance of Melting Point in Compound Validation

The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a pure crystalline compound, this transition occurs over a narrow temperature range, typically 0.5-1.0°C. The presence of impurities disrupts the crystal lattice, leading to a depression and broadening of the melting point range.[1] Therefore, a sharp and reproducible melting point is a strong indicator of a substance's purity.[1] This parameter is critical for:

  • Identity Confirmation: Comparing the experimentally determined melting point with literature values (if available) or with data from a reference standard can help confirm the identity of a synthesized compound.

  • Purity Assessment: A broad melting range often suggests the presence of impurities.[1] This makes melting point determination a rapid and cost-effective quality control tool.[1]

  • Polymorph Screening: Different crystalline forms (polymorphs) of the same compound will exhibit different melting points. Identifying these is crucial as polymorphs can have different solubilities, stabilities, and bioavailabilities.

Methodology Comparison: Capillary Method vs. Differential Scanning Calorimetry (DSC)

The choice of method for melting point determination depends on factors such as the required accuracy, the amount of sample available, and the specific information sought. Below, we compare the classical capillary method with the more instrumentally advanced DSC.

Capillary Melting Point Determination

This is the most widely used technique for determining melting points in many laboratories.[1] It involves heating a small amount of the powdered sample packed into a thin glass capillary tube and visually observing the temperature at which the substance melts.

Causality Behind Experimental Choices:

The key to an accurate capillary melting point determination lies in ensuring uniform and slow heating to allow for thermal equilibrium between the sample, the heating medium, and the thermometer.[2] A slow heating rate (1-2°C per minute) is crucial, especially near the melting point, to ensure that the temperature of the heating block and the sample are identical.[3][4] The packing of the sample is also a critical factor; a loosely packed sample or a sample column that is too high can lead to a broad and inaccurate melting range due to inefficient heat transfer.[1][4]

Experimental Protocol: Digital Capillary Melting Point Apparatus

  • Sample Preparation:

    • Ensure the 5-[2-(Benzyloxy)phenyl]imidazolidine-2,4-dione sample is thoroughly dry and finely powdered.

    • Place a small amount of the powder on a clean, dry surface.

  • Capillary Loading:

    • Gently tap the open end of a melting point capillary tube into the powder to collect a small amount of the sample.

    • Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end.[4] The packed sample height should be between 2-3.5 mm.[3][4]

  • Apparatus Setup:

    • Perform a rapid preliminary measurement with a fast ramp rate (e.g., 10-20°C/min) to determine an approximate melting range.[4]

    • Allow the apparatus to cool to at least 20°C below the approximate melting point.[4]

    • Set the start temperature to 5-10°C below the expected melting point and a slow ramp rate of 1-2°C per minute.[4]

  • Measurement:

    • Insert the packed capillary tube into the heating block of the apparatus.

    • Observe the sample through the magnifying lens.

    • Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting).[3][5] This range is the melting point of the sample.

    • Perform the measurement in triplicate to ensure reproducibility.

Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[6][7] As a sample undergoes a thermal transition, such as melting, it absorbs energy (an endothermic process), which is detected by the instrument.[6][8]

Causality Behind Experimental Choices:

DSC provides a more quantitative and objective measure of the melting process compared to the visual capillary method. The resulting DSC thermogram plots heat flow against temperature, with the melting transition appearing as an endothermic peak. The onset temperature of this peak is typically reported as the melting point, and the area under the peak is proportional to the enthalpy of fusion. The small sample size required (typically 5-20 mg) is another advantage.[9]

Experimental Protocol: DSC Analysis

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the 5-[2-(Benzyloxy)phenyl]imidazolidine-2,4-dione sample into a clean DSC pan.

    • Seal the pan with a lid.

  • Apparatus Setup:

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Set the temperature program. A typical program would involve an initial isothermal period, followed by a heating ramp (e.g., 10°C/min) to a temperature well above the expected melting point.

  • Measurement:

    • Initiate the temperature program.

    • The instrument will record the heat flow to the sample relative to the reference.

  • Data Analysis:

    • Analyze the resulting thermogram. The melting transition will be observed as an endothermic peak.

    • Determine the onset temperature of the peak, which is taken as the melting point.

    • The peak temperature and the enthalpy of fusion (the integral of the peak) can also be determined.

Workflow for Melting Point Determination

The following diagram illustrates the general workflow for determining the melting point of a novel compound.

G cluster_prep Sample Preparation cluster_capillary Capillary Method cluster_dsc DSC Method cluster_analysis Data Analysis & Comparison prep Dry and Powder Sample load_cap Load Capillary Tube (2-3.5 mm) prep->load_cap weigh_dsc Weigh Sample into Pan (5-10 mg) prep->weigh_dsc rough_melt Rough Melt (Fast Ramp) load_cap->rough_melt fine_melt Fine Melt (Slow Ramp) (1-2°C/min) rough_melt->fine_melt observe Visually Observe Melting Range fine_melt->observe compare Compare Melting Ranges and Methodologies observe->compare run_dsc Run DSC Program (e.g., 10°C/min ramp) weigh_dsc->run_dsc analyze_dsc Analyze Thermogram (Onset Temperature) run_dsc->analyze_dsc analyze_dsc->compare purity Assess Purity compare->purity report Report Findings purity->report

Caption: Workflow for Melting Point Determination.

Comparative Data Summary

As 5-[2-(Benzyloxy)phenyl]imidazolidine-2,4-dione is a novel compound, no literature melting point is available. The following table presents hypothetical data to illustrate the comparison between the two methods.

ParameterCapillary MethodDifferential Scanning Calorimetry (DSC)
Melting Range 175.5 - 177.0 °COnset: 176.2 °C
Sample Size ~5 mg5-10 mg
Heating Rate 1-2 °C/min10 °C/min (typical)
Precision Operator-dependentHigh
Information Yield Melting RangeMelting Point (Onset), Enthalpy of Fusion
Throughput ModerateHigh (with autosampler)
Advantages Low cost, simpleHigh accuracy, objective, quantitative
Disadvantages Subjective, lower precisionHigher instrument cost

Conclusion and Recommendations

Both the capillary method and Differential Scanning Calorimetry are valuable techniques for determining the melting point of 5-[2-(Benzyloxy)phenyl]imidazolidine-2,4-dione.

  • The capillary method serves as an excellent, cost-effective technique for routine quality control and preliminary purity assessment.[1] When performed carefully with a slow heating rate, it can provide reliable data.

  • Differential Scanning Calorimetry is the preferred method for obtaining highly accurate and reproducible melting point data, which is essential for formal characterization, publication, and regulatory submissions.[6][8] The additional information it provides, such as the enthalpy of fusion, offers deeper insight into the compound's thermal properties.

For the comprehensive characterization of a novel pharmaceutical compound like 5-[2-(Benzyloxy)phenyl]imidazolidine-2,4-dione, it is recommended to utilize both methods. The capillary method can be used for rapid screening during synthesis and purification, while DSC should be employed for the final, precise determination of the melting point of the purified substance. This dual approach ensures both efficiency and data integrity in the drug development process.

References

  • A comparison of methods for melting point calculation using molecular dynamics simulations. (2012). The Journal of Chemical Physics. [Link]

  • Differential Scanning Calorimetry (DSC). METTLER TOLEDO. [Link]

  • A comparison of methods for melting point calculation using molecular dynamics simulations. (2012). AIP Publishing. [Link]

  • Melting, Freezing, and Phase Transition Analysis. Dynalene Labs. [Link]

  • A comparison of methods for melting point calculation using molecular dynamics simulations. The Journal of Chemical Physics. [Link]

  • Differential scanning calorimetry. (2016). CureFFI.org. [Link]

  • Differential Scanning Calorimeter (DSC/DTA). NETZSCH Analyzing & Testing. [Link]

  • Melting Point Determination. ResolveMass Laboratories Inc.[Link]

  • Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. Torontech. [Link]

  • Physicochemical properties and pharmacokinetic data of the studied compounds. ResearchGate. [Link]

  • Determination of Melting Points According to Pharmacopeia. thinkSRS.com. [Link]

  • Melting point determination. University of Calgary. [Link]

  • <741> MELTING RANGE OR TEMPERATURE. USP. [Link]

  • 2.2.14. Melting point - capillary method. European Pharmacopoeia. [Link]

  • Melting Point Apparatus: What It Is & How to Determine Melting Point. Hino-tek. [Link]

Sources

Comparative

Comparative Crystal Engineering Guide: 5-Substituted Imidazolidine-2,4-diones

Executive Summary This technical guide analyzes the solid-state architecture of 5-substituted imidazolidine-2,4-diones (hydantoins), specifically contrasting 5-monosubstituted variants against 5,5-disubstituted analogues...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary This technical guide analyzes the solid-state architecture of 5-substituted imidazolidine-2,4-diones (hydantoins), specifically contrasting 5-monosubstituted variants against 5,5-disubstituted analogues (e.g., Phenytoin). For researchers in drug delivery and materials science, understanding these packing motifs is critical: the substitution pattern at C5 dictates the transition between linear hydrogen-bonded tapes and centrosymmetric dimers, directly influencing thermodynamic stability, melting point, and aqueous solubility.

Part 1: The Structural Landscape

The hydantoin scaffold contains two hydrogen bond donors (N1-H, N3-H) and two acceptors (C2=O, C4=O). This multiplicity allows for robust supramolecular synthons.

The Core Comparison

The fundamental structural divergence lies in how the C5 substituents disrupt the "flat" packing potential of the heterocyclic ring.

Feature5-Monosubstituted (e.g., 5-Isopropylhydantoin)5,5-Disubstituted (e.g., Phenytoin)
Chirality Inherently Chiral (C5 is stereogenic).Achiral (if R1=R2) or Chiral (if R1≠R2).
Dominant Motif Supramolecular Tapes: Tend to form continuous chains via N1-H···O4 interactions.Centrosymmetric Dimers: Steric bulk favors discrete

dimers via N3-H···O2.
Packing Efficiency Lower symmetry (often

) allows tighter packing of alkyl chains.
Bulky aromatics force "herringbone" or layered structures to accommodate steric clash.
Solubility Profile Generally higher aqueous solubility due to accessible polar channels.Lower solubility (high lattice energy from π-π stacking and rigid dimerization).

Part 2: Comparative Data Analysis

The following data contrasts a representative monosubstituted aliphatic hydantoin against the aromatic disubstituted standard (Phenytoin).

Table 1: Crystallographic Parameters Comparison
Parameter5-Isopropylhydantoin (Mono)5,5-Diphenylhydantoin (Di)
Crystal System OrthorhombicOrthorhombic (Polymorph A)
Space Group

(Chiral)

(Centrosymmetric)
Lattice

(Å)
6.276.23
Lattice

(Å)
9.2413.58
Lattice

(Å)
14.8315.52
Z (Molecules/Cell) 44
Primary H-Bond N1–H[1]···O4 (Chain)N3–H···O2 (Dimer)
H-Bond Distance ~2.85 Å (N···O)~2.88 Å (N···O)
Ref. Code (CSD) IPHYDTPHNYTO10

Analytic Insight: Note the similarity in the


-axis (~6.2 Å). This roughly corresponds to the width of the hydantoin ribbon, a conserved feature across the class regardless of substitution. However, the 

and

axes expand significantly in Phenytoin to accommodate the phenyl rings.

Part 3: Mechanistic Visualization

The Supramolecular Synthon

The stability of these crystals is governed by Etter’s Rules for hydrogen bonding. The most robust motif is the formation of an eight-membered ring between two hydantoin molecules.

G cluster_0 Molecule A cluster_1 Molecule B N3_A N3-H (Donor) O2_B C2=O (Acceptor) N3_A->O2_B H-Bond (2.88 Å) O2_A C2=O (Acceptor) N3_B N3-H (Donor) N3_B->O2_A H-Bond (2.88 Å) motif R2,2(8) Graph Set Motif (Centrosymmetric Dimer)

Caption: The


 motif is the "molecular handshake" of hydantoins. N3-H donors cross-link with C2-carbonyls of the opposing molecule, forming a stable dimer.

Part 4: Experimental Protocols (Self-Validating)

To replicate these structures, precise control over supersaturation is required to avoid polymorphism.

Synthesis & Crystallization Workflow

This protocol uses the Bucherer-Bergs reaction, followed by a solubility-driven crystallization logic.

Workflow Start Start: Ketone/Aldehyde Substrate Reaction Bucherer-Bergs Reaction (KCN, (NH4)2CO3, 60°C) Start->Reaction Crude Crude Hydantoin Precipitate Reaction->Crude Decision Solubility Check (in EtOH at 25°C) Crude->Decision HighSol High Solubility (Mono-substituted) Decision->HighSol > 20 mg/mL LowSol Low Solubility (Di-substituted/Aromatic) Decision->LowSol < 5 mg/mL MethodA Method A: Slow Evaporation Solvent: EtOH/Water (50:50) HighSol->MethodA MethodB Method B: Hot Saturation & Slow Cooling Solvent: Hot EtOH -> 4°C LowSol->MethodB XRD Single Crystal XRD (Mo Kα Radiation) MethodA->XRD MethodB->XRD

Caption: Decision matrix for crystallizing hydantoins. Steric bulk (disubstitution) usually necessitates thermal gradients (Method B) rather than simple evaporation.

Step-by-Step Methodology

1. Synthesis (Bucherer-Bergs):

  • Reagents: Combine 10 mmol ketone, 20 mmol KCN, and 40 mmol

    
     in 50 mL 50% EtOH/Water.
    
  • Condition: Reflux at 60°C for 4 hours.

  • Validation: The solution should turn clear then precipitate the hydantoin upon cooling. Acidify to pH 2 with HCl to ensure protonation of the N3 position (pKa ~9.1).

2. Crystal Growth (Method B - Recommended for Disubstituted):

  • Saturation: Dissolve 100 mg of crude product in boiling Ethanol (absolute). Add solvent dropwise until clear.

  • Nucleation Control: Filter the hot solution through a 0.45 µm PTFE syringe filter into a pre-warmed vial (removes dust nuclei).

  • Growth: Place the vial in a Dewar flask filled with hot water to allow cooling to room temperature over 24 hours (slow cooling rate = high quality crystals).

  • Harvest: Crystals should appear as colorless prisms.

3. XRD Data Collection:

  • Mounting: Mount crystal on a glass fiber using epoxy.

  • Collection: Collect at 296 K (room temp) to assess pharmaceutical stability, or 100 K for precise H-atom location.

  • Refinement: Pay special attention to the N-H hydrogen atoms. In difference Fourier maps, these should be visible. If not, constrain using a riding model, but note that freely refining N-H coordinates confirms the H-bond strength.

Part 5: Impact on Pharmaceutical Performance

The structural differences dictate the "developability" of the drug candidate.

  • Dissolution Rate:

    • Monosubstituted: The "Tape" motif (N1-H···O4) is energetically easier to unzip by water molecules than the centrosymmetric dimer. Expect faster intrinsic dissolution.

    • Disubstituted: The

      
       dimer is highly stable (high lattice energy). Solubilization requires breaking two simultaneous strong H-bonds per dimer. This correlates with the low solubility of Phenytoin (~30 µg/mL).
      
  • Melting Point Correlation:

    • High melting points in this class (>200°C) are a direct proxy for the density of the hydrogen bond network. A drop in MP usually indicates a disruption of the

      
       motif by steric clash or solvent inclusion (solvates).
      

References

  • Kus, N. et al. (2023). Hydrogen vs Halogen-Bonded R22(8) Rings in Organic Crystal Structures. ACS Publications. [Link]

  • Bozkurt, E. et al. (2012). 5-Isopropylimidazolidine-2,4-dione monohydrate. Acta Crystallographica Section E. [Link]

  • Organic Chemistry Portal. (2024). Synthesis of Hydantoins. [Link]

  • Tishchenko, O. et al. (2015). The origin of synthons and supramolecular motifs: beyond atoms and functional groups. IUCrJ. [Link]

Sources

Safety & Regulatory Compliance

Safety

5-[2-(Benzyloxy)phenyl]imidazolidine-2,4-dione: Operational Disposal &amp; Safety Protocol

Executive Summary & Chemical Identity 5-[2-(Benzyloxy)phenyl]imidazolidine-2,4-dione is a synthetic hydantoin derivative, frequently utilized in medicinal chemistry as a scaffold for drug discovery (specifically targetin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

5-[2-(Benzyloxy)phenyl]imidazolidine-2,4-dione is a synthetic hydantoin derivative, frequently utilized in medicinal chemistry as a scaffold for drug discovery (specifically targeting enzymes like PTP1B).[1][2] As a research-grade organic solid, it falls under the purview of hazardous chemical waste due to its potential pharmacological activity and lack of comprehensive toxicological data.

This guide mandates a "Universal Precaution" approach: treat this compound as a potent bioactive agent. Disposal must strictly adhere to RCRA (Resource Conservation and Recovery Act) standards for non-listed pharmaceutical waste, prioritizing high-temperature incineration to ensure complete thermal destruction of the hydantoin core.

Physicochemical Profile for Disposal
PropertySpecificationOperational Implication
Physical State Solid (Crystalline Powder)Dust generation risk during transfer/weighing.[1][2]
Solubility Low in water; Soluble in DMSO, MethanolDo NOT flush down drains.[2] Aqueous residues require solvent waste streams.
Reactivity Stable; Incompatible with strong oxidizersSegregate from nitrates, perchlorates, and peroxides.[2]
Hazard Class Irritant (Skin/Eye/Respiratory); Acute Tox.[2][3][4] (Oral)Requires Level C PPE (minimum).

Safety Assessment & Risk Analysis

Before initiating disposal or cleanup, the following safety parameters must be verified.

Hazard Classification (GHS)[4][5][6]
  • H302: Harmful if swallowed.[2][3][4]

  • H315: Causes skin irritation.[2][3][4]

  • H319: Causes serious eye irritation.[2][3][4][5]

  • H335: May cause respiratory irritation.[2][4]

Personal Protective Equipment (PPE) Matrix
PPE ItemSpecificationRationale
Gloves Double Nitrile (0.11 mm min.[1][2] thickness)Prevents permeation of organic solutions (e.g., DMSO solvated compound).
Eye Protection Chemical Splash Goggles (ANSI Z87.[2]1)Standard safety glasses are insufficient for fine powders or splash risks.
Respiratory N95/P100 Respirator or Fume Hood Mandatory to prevent inhalation of airborne particulates during solid waste transfer.
Body Lab Coat (Buttoned, Tyvek sleeves optional)Prevents clothing contamination and dermal absorption.[2]

Waste Classification & Segregation

Proper characterization is the linchpin of compliance.[6] This compound is not typically a P-listed or U-listed waste (unless specified by local formulations), but it must be managed as Hazardous Chemical Waste .[2]

Segregation Rules
  • Solid Waste: Pure compound, contaminated weighing boats, gloves, and paper towels.[2]

    • Destination: Solid Hazardous Waste Drum (Incineration).

  • Liquid Waste: Solutions in organic solvents (DMSO, Methanol, DCM).[2]

    • Destination: Organic Solvent Waste Carboy.

    • Critical: Differentiate between Halogenated (e.g., DCM) and Non-Halogenated (e.g., Methanol) streams based on the solvent used.

  • Aqueous Waste: Mother liquors or rinsates.

    • Destination: Aqueous Hazardous Waste (Toxic). Never sewer.

Operational Disposal Workflow

The following diagram outlines the decision logic for disposing of 5-[2-(Benzyloxy)phenyl]imidazolidine-2,4-dione streams.

DisposalWorkflow Start Waste Generation 5-[2-(Benzyloxy)phenyl]imidazolidine-2,4-dione StateCheck Determine Physical State Start->StateCheck SolidPath Solid Waste (Powder, Gloves, Paper) StateCheck->SolidPath Dry Material LiquidPath Liquid Waste (Solutions, Rinsates) StateCheck->LiquidPath Solution SharpsPath Sharps (Needles, Broken Glass) StateCheck->SharpsPath Needles/Glass SolidBin Container: Wide-Mouth HDPE Drum Label: 'Hazardous Waste - Toxic Solid' SolidPath->SolidBin Final Final Disposal: High-Temperature Incineration SolidBin->Final SolventCheck Solvent Type? LiquidPath->SolventCheck HaloBin Container: Halogenated Waste Carboy (e.g., DCM, Chloroform) SolventCheck->HaloBin Contains Halogens NonHaloBin Container: Non-Halogenated Waste Carboy (e.g., Methanol, DMSO) SolventCheck->NonHaloBin No Halogens HaloBin->Final NonHaloBin->Final SharpsBin Container: Puncture-Proof Sharps Bin Label: 'Bio/Chem Sharps' SharpsPath->SharpsBin SharpsBin->Final

Figure 1: Decision matrix for segregating waste streams associated with hydantoin derivatives.

Step-by-Step Disposal Procedure

A. Solid Waste (Powder & Contaminated Debris)
  • Container Selection: Use a chemically compatible wide-mouth jar (HDPE or Amber Glass).[2]

  • Transfer: Carefully transfer the solid using a disposable spatula. Avoid creating dust.[3][4][7][8][5][9][10][11]

  • Decontamination: Wipe the exterior of the primary container with a solvent-dampened wipe (ethanol or methanol). Place this wipe into the solid waste container.

  • Labeling: Affix a hazardous waste label.

    • Chemical Name: "5-[2-(Benzyloxy)phenyl]imidazolidine-2,4-dione" (Do not use abbreviations like "Compound X").[1][2]

    • Hazards: Check "Toxic" and "Irritant".[4][12]

  • Closure: Screw the lid tight. Do not leave funnels in the neck of the container.

B. Liquid Waste (Solutions)
  • Compatibility Check: Ensure the waste carboy is compatible with the solvent (e.g., do not put acetone in a carboy designated for nitric acid waste).

  • Pouring: Use a funnel to prevent spills. Perform this operation inside a fume hood.

  • Rinsing: Triple-rinse the empty reaction vessel with a small volume of compatible solvent. Add these rinsates to the liquid waste container.

  • Labeling: List all solvents and the active compound (approximate concentration) on the tag.

C. Empty Containers
  • Triple Rinse Rule: Empty reagent bottles must be triple-rinsed with a solvent capable of dissolving the residue.

  • Defacing: Cross out the original label.

  • Disposal: Once rinsed and dried, the bottle can often be recycled or trashed (consult local EHS rules). If the residue cannot be removed, dispose of the entire bottle as solid hazardous waste.

Spill Management Protocol

In the event of a spill, immediate action is required to prevent exposure and contamination.[6][11]

Minor Spill (< 5g or < 100mL):

  • Alert: Notify nearby personnel.

  • PPE: Don double gloves, goggles, and N95 respirator.

  • Containment:

    • Solid: Cover with wet paper towels to prevent dust dispersion.

    • Liquid: Surround with absorbent pads or vermiculite.

  • Cleanup: Scoop material into a hazardous waste bag. Clean the surface with soap and water.[3][4]

  • Disposal: Label the bag as "Spill Debris - Hazardous" and place in the solid waste drum.

Major Spill (> 5g or > 100mL):

  • Evacuate: Clear the area immediately.

  • Isolate: Close doors and post "Do Not Enter" signs.

  • Contact: Call EHS or Emergency Services immediately. Do not attempt cleanup without SCBA (Self-Contained Breathing Apparatus) if dust concentration is high.[2]

Regulatory Compliance & References

Disposal must align with 40 CFR Part 261 (Identification and Listing of Hazardous Waste) and local institutional guidelines. While not explicitly P-listed, the pharmacological potency of hydantoin derivatives necessitates management as a toxic waste stream.[2]

References
  • Fisher Scientific. (2023). Safety Data Sheet: Hydantoin Derivatives and Imidazolidine-2,4-dione. Retrieved from [1]

  • Sigma-Aldrich. (2025).[2][5][9] Safety Data Sheet: 5,5-Diphenylhydantoin and Analogs. Retrieved from [1][2]

  • U.S. Environmental Protection Agency (EPA). (2024). Management of Pharmaceutical Hazardous Waste (RCRA). Retrieved from [1]

  • PubChem. (2025). Compound Summary: Imidazolidine-2,4-dione Derivatives. Retrieved from [1]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[2-(Benzyloxy)phenyl]imidazolidine-2,4-dione
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5-[2-(Benzyloxy)phenyl]imidazolidine-2,4-dione
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